4-Hydroxybenzylamine hydrobromide
Description
Properties
IUPAC Name |
4-(aminomethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNRZBDZNVNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374723 | |
| Record name | 4-Hydroxybenzylamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90430-14-1 | |
| Record name | 4-Hydroxybenzylamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxybenzylamine Hydrobromide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-Hydroxybenzylamine hydrobromide. The information is curated to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound is the hydrobromide salt of 4-Hydroxybenzylamine. Its key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BrNO | [1][2] |
| Molecular Weight | 204.06 g/mol | [1][2] |
| IUPAC Name | 4-(aminomethyl)phenol;hydrobromide | [1] |
| CAS Number | 90430-14-1 | [1][2] |
| Melting Point | 200-203 °C | [3] |
| Boiling Point | 262.4 °C at 760 mmHg (for parent compound) | [3] |
| Flash Point | 112.5 °C (for parent compound) | [3] |
| Appearance | White to off-white or light green solid/crystals | [4][5] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 202.99458 Da | [1] |
| Complexity | 77 | [3] |
Chemical Structure
The chemical structure of this compound consists of a benzylamine core substituted with a hydroxyl group at the para (4-position) of the benzene ring. The amine group is protonated by hydrobromic acid to form the ammonium bromide salt.
Caption: 2D structure of this compound.
Structural Identifiers:
-
InChI: 1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H[1]
-
InChIKey: ZJKNRZBDZNVNRX-UHFFFAOYSA-N[3]
Experimental Protocols
Synthesis of 4-Hydroxybenzylamine
A common method for synthesizing the parent compound, 4-hydroxybenzylamine, is through the reductive amination of 4-hydroxybenzaldehyde. The hydrobromide salt can then be formed by reacting the free base with hydrobromic acid.
Materials:
-
4-hydroxybenzaldehyde
-
Methanol
-
Raney Nickel
-
7N aqueous ammonia solution
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL).[9]
-
To this solution, add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL).[9]
-
Stir the resulting mixture under a hydrogen atmosphere (1 atm) at room temperature for approximately 21 hours.[9]
-
After the reaction is complete, filter the solution through a Celite pad to remove the Raney nickel catalyst.[9]
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a pale green solid.[9]
-
To form the hydrobromide salt, the resulting 4-hydroxybenzylamine free base would be dissolved in a suitable solvent and treated with an equimolar amount of hydrobromic acid, followed by crystallization.
Another documented synthesis method involves the demethylation of 4-methoxybenzylamine using hydrobromic acid.[10][11] This process involves refluxing 4-methoxybenzylamine with hydrobromic acid, removing excess water to increase the reaction temperature and HBr concentration, which facilitates the demethylation and shortens the reaction time.[10]
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Analysis
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol, N-H stretches of the ammonium group, and C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the parent compound, confirming the molecular formula.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Caption: General workflow for the characterization of 4-Hydroxybenzylamine HBr.
This document is intended for informational purposes for a technical audience. Appropriate safety precautions should be taken when handling this or any chemical substance.
References
- 1. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. lookchem.com [lookchem.com]
- 4. 3,4-Dihydroxybenzylamine 98 16290-26-9 [sigmaaldrich.com]
- 5. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]
- 6. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. 4-Hydroxybenzylamine hydrate, 97% | Fisher Scientific [fishersci.ca]
- 9. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 10. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 11. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 12. spectrabase.com [spectrabase.com]
4-Hydroxybenzylamine hydrobromide CAS number 90430-14-1
An In-Depth Technical Guide to 4-Hydroxybenzylamine Hydrobromide (CAS: 90430-14-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS registry number 90430-14-1, is a primary amine salt widely utilized as a crucial building block in organic synthesis and pharmaceutical research.[1] Its structure, featuring a phenol group and a benzylamine moiety, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known applications, with a focus on presenting clear, actionable data for laboratory and development settings.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 90430-14-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀BrNO | [2][3] |
| Molecular Weight | 204.06 g/mol | [2][3] |
| IUPAC Name | 4-(aminomethyl)phenol;hydrobromide | [2] |
| Synonyms | 4-(Aminomethyl)phenol hydrobromide, p-hydroxybenzylamine hydrobromide, 4-Hydroxybenzylammonium bromide | [1][2][5] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 200-203 °C | [1][5] |
| Boiling Point | 262.4 °C at 760 mmHg (for free base) | [1][5] |
| Flash Point | 112.5 °C (for free base) | [1][5] |
| Storage | Sealed in dry, Room Temperature | [1][5] |
Synthesis and Experimental Protocols
The primary synthesis route to 4-Hydroxybenzylamine and its hydrobromide salt involves the demethylation of its methoxy precursor. Alternative routes start from 4-hydroxybenzaldehyde.
Protocol 1: Synthesis via Demethylation of 4-Methoxybenzylamine
This method, adapted from patent literature, describes the synthesis of hydroxybenzylamine through the demethylation of 4-methoxybenzylamine using hydrobromic acid. The reaction principle is the cleavage of the methyl-ether bond by the strong acid, which also serves to form the hydrobromide salt of the product.[6][7]
Materials:
-
4-Methoxybenzylamine
-
Hydrobromic acid (HBr), e.g., 48% aqueous solution
-
Sodium hydroxide (NaOH) solution (for neutralization to obtain free base, if desired)
-
Reactor equipped with a thermometer, dropping funnel, stirrer, and distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with hydrobromic acid. The molar ratio of 4-methoxybenzylamine to hydrobromic acid should be in the range of 1:2 to 1:4.[6][7]
-
Addition of Starting Material: While stirring, add 4-methoxybenzylamine dropwise into the reactor.
-
Reaction and Water Removal: After the addition is complete, heat the mixture. Excess water is removed by distillation, which increases the concentration of HBr and raises the reaction temperature, thereby accelerating the demethylation process.[6]
-
Monitoring: Continue the reaction and distillation until the generation of methyl bromide gas is no longer observed.
-
HBr Recovery: Continue distillation to remove and recycle excess hydrobromic acid. This step further increases the reaction temperature and improves the conversion rate.[6]
-
Isolation: Upon completion, the reaction mixture contains this compound. The product can be isolated through cooling, crystallization, and subsequent filtration. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of 4-Hydroxybenzylamine (Free Base) via Reductive Amination
This protocol describes the synthesis of the free base, 4-hydroxybenzylamine, from 4-hydroxybenzaldehyde. The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.
Materials:
-
4-Hydroxybenzaldehyde
-
Methanol
-
Raney nickel
-
7N aqueous ammonia solution
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (e.g., 10 g, 81.9 mmol) in methanol (45 mL).[8]
-
Addition of Reagents: Add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL) to the mixture.[8]
-
Hydrogenation: Stir the solution under a hydrogen atmosphere (1 atm) at room temperature for approximately 21 hours.[8]
-
Catalyst Removal: Filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a solid.[8]
-
Salt Formation (Optional): To obtain the hydrobromide salt, dissolve the resulting 4-hydroxybenzylamine in a suitable solvent and treat with an equimolar amount of hydrobromic acid, followed by crystallization.
Biological and Chemical Applications
The primary utility of this compound is as an intermediate in the synthesis of more complex molecules.[1]
4.1 Role in Organic Synthesis: The compound serves as a versatile building block due to its two reactive sites: the primary amine and the phenolic hydroxyl group. It is used in the construction of various molecular scaffolds. For instance, it has been used in the synthesis of azacyclophanes through reaction with formaldehyde, where hydrogen bonding interactions can influence the formation of macrocyclic structures over linear polymers.[9]
Caption: Synthetic utility of this compound.
4.2 Biological Activity: There is limited direct research on the biological activity of this compound itself. However, its free base form, 4-hydroxybenzylamine (4-HOBA), has been studied as an isomer of the isoketal scavenger 2-hydroxybenzylamine (2-HOBA). In a mouse model of hypertension induced by angiotensin II, 4-HOBA was found to have reduced efficacy and no effect on hypertension, serving as a negative control for the more active 2-HOBA isomer.[10] This suggests that the relative positions of the hydroxyl and aminomethyl groups are critical for this specific biological activity. At present, no specific signaling pathways have been elucidated for this compound.
Spectral and Safety Data
5.1 Spectral Information: Spectral data, including 13C NMR, Mass Spectrometry, and IR spectra, are available for the parent compound, 4-hydroxybenzylamine (CAS 696-60-6), in public databases such as PubChem.[11] Researchers are advised to consult these resources for detailed characterization.
5.2 Safety and Handling: The compound is classified as an irritant.[1]
-
Hazard Codes: C[1]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)
-
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling this chemical.
Conclusion
This compound (CAS 90430-14-1) is a valuable and versatile chemical intermediate. While its direct biological applications appear limited based on current public data, its utility as a precursor in the synthesis of pharmaceuticals and other complex organic molecules is well-established. The protocols and data presented in this guide offer a solid foundation for its effective use in a research and development context.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. CAS: 90430-14-1 | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 7. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 8. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 9. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]
- 11. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Hydroxybenzylamine hydrobromide molecular weight and formula
Technical Data Sheet: 4-Hydroxybenzylamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Chemical Identification
This document pertains to the chemical compound this compound. It is the hydrobromide salt of 4-Hydroxybenzylamine.
Chemical Properties
The fundamental molecular properties of this compound have been determined and are presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrNO | [1][2] |
| Molecular Weight | 204.06 g/mol | [1][2] |
| CAS Number | 90430-14-1 | [1][2] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the direct relationship between the chemical name and its core molecular identifiers.
Experimental Protocols and Biological Activity
Methodologies
As a fundamental chemical reagent, specific "experimental protocols" are context-dependent and would be defined by the researcher's specific application (e.g., synthesis, analytical testing). Standard laboratory procedures for handling solid chemical compounds should be followed, as detailed in the product's Safety Data Sheet (SDS).
Signaling Pathways
There is no established evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its utility is primarily as a building block in chemical synthesis or as a reagent in various chemical reactions. Therefore, a signaling pathway diagram is not applicable.
References
Spectroscopic Characterization of 4-Hydroxybenzylamine Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxybenzylamine hydrobromide (C₇H₁₀BrNO), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. Data for the corresponding free base, 4-Hydroxybenzylamine, is provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | 4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm | This compound Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H (ortho to -OH) | ~6.7-6.8 | ~6.8-7.0 | Doublet | 2H |
| Ar-H (ortho to -CH₂NH₂) | ~7.1-7.2 | ~7.2-7.4 | Doublet | 2H |
| -CH₂- | ~3.7-3.8 | ~4.0-4.2 | Singlet | 2H |
| -NH₂ / -NH₃⁺ | Variable, broad | ~8.0-8.5 (broad) | Singlet (broad) | 3H |
| -OH | Variable, broad | ~9.5-10.5 (broad) | Singlet (broad) | 1H |
Note: Predicted shifts for the hydrobromide salt are based on the expected deshielding effects of protonation on the amine group and potential changes in hydrogen bonding.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | 4-Hydroxybenzylamine (Free Base) Chemical Shift (δ) ppm[1] | This compound Predicted Chemical Shift (δ) ppm |
| C -OH | ~156 | ~156-158 |
| C -CH₂NH₂ | ~131 | ~128-130 |
| Ar-C H (ortho to -OH) | ~115 | ~115-117 |
| Ar-C H (ortho to -CH₂NH₂) | ~128 | ~129-131 |
| -C H₂- | ~45 | ~43-45 |
Note: Data for the free base was obtained from SpectraBase.[1] Predicted shifts for the hydrobromide are based on minor expected inductive effects.
Table 3: IR Spectroscopic Data
| Functional Group | 4-Hydroxybenzylamine (Free Base) Vibrational Frequency (cm⁻¹) | This compound Expected Vibrational Frequency (cm⁻¹) | Appearance |
| O-H Stretch (Phenol) | 3200-3600 | 3200-3600 | Broad |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 2800-3200 (broad) | Broad (Ammonium salt) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 | Sharp |
| N-H Bend (Amine) | 1590-1650 | 1500-1600 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium |
| C-O Stretch (Phenol) | 1200-1260 | 1200-1260 | Strong |
| C-N Stretch | 1020-1250 | 1020-1250 | Medium |
Note: The most significant change upon formation of the hydrobromide salt is the appearance of a broad, strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
Table 4: Mass Spectrometry Data
| Ion | Description | Expected m/z |
| [M-Br]⁺ | Molecular ion of the free base | 123.07 |
| [M-Br-NH₃]⁺ | Loss of ammonia from the free base | 106.04 |
| [C₇H₇O]⁺ | Tropylium-like ion | 107.05 |
| [C₆H₆]⁺ | Benzene-like fragment | 78.05 |
Note: In a typical mass spectrometry experiment, the hydrobromide salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-hydroxybenzylamine.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (0 ppm).
-
Gently vortex the sample to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Obtain a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder of the FTIR instrument.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For organic salts, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often suitable.
-
The sample is ionized, often leading to the dissociation of the hydrobromide salt and protonation of the analyte to form [M+H]⁺, where M is the free base.
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
A Technical Guide to the Solubility of 4-Hydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybenzylamine hydrobromide (also known as 4-(aminomethyl)phenol hydrobromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the thermodynamic solubility of this compound in various solvents. The methodologies outlined are based on the industry-standard shake-flask method. Additionally, this guide presents the known physical and chemical properties of this compound and its parent compound, 4-Hydroxybenzylamine, to aid researchers in their experimental design and data interpretation. A framework for the systematic reporting of solubility data is also provided to ensure consistency and comparability across different studies.
Introduction
This compound is a salt of the organic compound 4-Hydroxybenzylamine. As with any active pharmaceutical ingredient (API) or chemical intermediate, understanding its solubility in different solvent systems is critical for various stages of research and development, including formulation, purification, and analytical method development. Solubility is a fundamental physicochemical property that influences bioavailability, dissolution rate, and the choice of appropriate solvents for synthesis and processing. This guide serves as a practical resource for researchers seeking to determine and understand the solubility profile of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, 4-Hydroxybenzylamine, is presented in Table 1. This information is crucial for designing solubility experiments and for the overall characterization of the compound.
Table 1: Physicochemical Properties of this compound and 4-Hydroxybenzylamine
| Property | This compound | 4-Hydroxybenzylamine |
| Synonyms | 4-(aminomethyl)phenol hydrobromide, (4-Hydroxyphenyl)methylamine hydrobromide | 4-(aminomethyl)phenol, p-Hydroxybenzylamine |
| CAS Number | 90430-14-1 | 696-60-6 |
| Molecular Formula | C₇H₁₀BrNO | C₇H₉NO |
| Molecular Weight | 204.07 g/mol | 123.15 g/mol |
| Appearance | Solid | Solid, Off-white to pale yellow crystallization |
| Melting Point | 200-203 °C | 123-128 °C |
| Boiling Point | 262.4 °C at 760 mmHg (Predicted) | 262.4±15.0 °C (Predicted) |
| pKa | Not available | 8.93±0.26 (Predicted) |
| Purity | 97% (typical) | Not specified |
Data compiled from various chemical supplier and database sources.
Solubility Profile
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely available in published literature. One source indicates that the parent compound, 4-(aminomethyl)phenol, is soluble in dichloromethane and methanol[1]. However, the solubility of the hydrobromide salt may differ significantly due to its ionic nature.
Therefore, this guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work. Table 2 is provided as a template for researchers to record their experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Diethyl Ether | ||||
| Other (specify) |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Procedure
-
Preparation of Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Carefully add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is no longer increasing).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.[4]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.[4]
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample solution as necessary to fall within the concentration range of the standard curve.
-
Analyze the standard solutions and the sample solution using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample solution.
-
-
Calculation and Reporting:
-
Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.[5]
-
Data Presentation and Interpretation
When presenting solubility data, it is crucial to provide sufficient detail for the results to be reproducible and comparable to other studies. The following logical diagram outlines the key elements for comprehensive data reporting.
Caption: Key components for reporting comprehensive solubility data.
Conclusion
While direct quantitative solubility data for this compound is scarce, this technical guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility data in a variety of solvents. The structured tables and diagrams presented herein offer a framework for organizing and reporting these findings, contributing to a more comprehensive understanding of the physicochemical properties of this compound within the scientific community. Accurate solubility data is indispensable for the successful development of new pharmaceuticals and chemical processes.
References
4-Hydroxybenzylamine Hydrobromide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Hydroxybenzylamine Hydrobromide (CAS No. 90430-14-1). The following protocols and data are compiled to ensure the safe use of this compound in a laboratory setting, minimizing exposure risks and ensuring proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₀BrNO |
| Molecular Weight | 204.07 g/mol |
| Appearance | Not Specified |
| Melting Point | 200-203 °C[1] |
| Boiling Point | 262.4 °C at 760 mmHg[1] |
| Flash Point | 112.5 °C[1] |
| Solubility | No data available |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (conforming to EN166 or NIOSH approved). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | For small quantities in a well-ventilated area, respiratory protection may not be required. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed when not in use.[1]
-
Store locked up.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel into a suitable container for disposal.
Disposal Considerations
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
-
Waste containing this compound should be treated as hazardous waste. Due to the presence of bromine, it may need to be disposed of as halogenated organic waste.
Disclaimer: The information provided in this guide is based on available safety data sheets for this compound and related compounds. It is intended for use by qualified personnel trained in handling hazardous chemicals. A thorough risk assessment should be conducted for any specific application.
References
The Antioxidant Potential of 4-Hydroxybenzylamine and its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the antioxidant properties, mechanisms of action, and therapeutic potential of 4-Hydroxybenzylamine (4-HBA) and its structurally diverse derivatives for researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This has spurred significant research into the discovery and development of novel antioxidant compounds. Among these, phenolic compounds have garnered considerable attention due to their potent radical scavenging capabilities. 4-Hydroxybenzylamine (4-HBA), a simple phenolic amine, and its derivatives have emerged as a promising class of molecules with diverse biological activities, including antioxidant potential. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidant properties of 4-HBA and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Structure-Activity Relationship of Phenolic Antioxidants
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. Key determinants include the number and position of hydroxyl (-OH) groups on the aromatic ring, as well as the nature and position of other substituents. The hydrogen-donating ability of the phenolic hydroxyl group is paramount to their radical scavenging activity. Upon donating a hydrogen atom to a free radical, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. Electron-donating groups on the ring can further enhance this stability and, consequently, the antioxidant capacity.
dot
Caption: Key structural features influencing the antioxidant activity of phenolic compounds.
Quantitative Antioxidant Activity of 4-Hydroxybenzylamine Derivatives
While 4-Hydroxybenzylamine itself exhibits modest antioxidant activity, its derivatives, particularly Schiff bases, amides, and chalcones, have shown enhanced potential in various in vitro antioxidant assays. The following tables summarize the available quantitative data, primarily as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assay.
Table 1: DPPH Radical Scavenging Activity of 4-Hydroxybenzylamine Derivatives
| Compound Type | Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Chalcone | 2'-hydroxychalcone | 48.37 | Ascorbic acid | 6.21 |
| Chalcone | (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 65.36 | Ascorbic acid | 6.21 |
| Chalcone | 4'-phenylchalcone | >100 | Ascorbic acid | - |
Table 2: ABTS Radical Scavenging Activity of 4-Hydroxybenzylamine Derivatives
| Compound Type | Derivative | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Chalcone | (2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | - | Trolox | 8.68 |
| Chalcone | (E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one | 77.37 | Trolox | 8.68 |
Note: Data for direct derivatives of 4-Hydroxybenzylamine is limited in the public domain. The presented data is for chalcone derivatives which share some structural similarities and provide a reference for potential activity.
Experimental Protocols for Key Antioxidant Assays
Accurate assessment of antioxidant activity requires standardized and well-defined experimental protocols. Below are detailed methodologies for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to the DPPH solution. A control containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
dot
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the antioxidant solution to the ABTS•+ working solution.
-
Incubation and Measurement: After a fixed time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
dot
Caption: Workflow for the ABTS radical cation scavenging assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to protect cultured cells from oxidative stress.
Protocol:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.
-
Treatment with Antioxidants: Treat the cells with various concentrations of the test compounds or a standard antioxidant (e.g., quercetin).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity, which corresponds to the level of intracellular ROS.
-
Calculation: The reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.
dot
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Potential Signaling Pathways and Mechanisms of Action
The antioxidant effects of 4-Hydroxybenzylamine derivatives are likely mediated through multiple mechanisms beyond direct radical scavenging. One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.
The Keap1-Nrf2 Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances. It is plausible that certain derivatives of 4-HBA could act as activators of the Nrf2 pathway, thereby exerting an indirect antioxidant effect.
dot
Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant defense.
Conclusion and Future Directions
4-Hydroxybenzylamine and its derivatives represent a promising scaffold for the development of novel antioxidant agents. While the parent compound exhibits limited activity, structural modifications, such as the formation of Schiff bases, amides, and chalcones, have the potential to significantly enhance their radical scavenging and cytoprotective effects. The available data, although still limited for a comprehensive structure-activity relationship analysis, suggests that these derivatives warrant further investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: A broader range of 4-HBA derivatives should be synthesized and screened using a standardized panel of in vitro and cell-based antioxidant assays to generate robust quantitative data.
-
Mechanistic Studies: Elucidating the precise mechanisms of action, including the potential modulation of key signaling pathways like Keap1-Nrf2, is crucial for understanding their full therapeutic potential.
-
In Vivo Evaluation: Promising candidates identified from in vitro and cellular studies should be advanced to preclinical in vivo models of diseases associated with oxidative stress to assess their efficacy and safety.
By addressing these research gaps, the full potential of 4-Hydroxybenzylamine and its derivatives as a valuable source of new antioxidant therapies can be realized.
A Technical Guide to 4-Hydroxybenzylamine Hydrobromide for Research & Development
Introduction: 4-Hydroxybenzylamine, and its hydrobromide salt, serves as a crucial intermediate and foundational building block in modern pharmaceutical and chemical synthesis.[1] Characterized by an aromatic ring substituted with both a hydroxyl and an aminomethyl group, its structure offers versatile reactivity for creating complex molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the procurement, properties, and experimental application of 4-Hydroxybenzylamine hydrobromide. Its primary applications are in the synthesis of therapeutic agents, particularly those for neurological conditions, as well as in the development of agrochemicals and specialized dyes.[1][2]
Physicochemical and Technical Data
Sourcing a chemical for research begins with its precise identification and understanding its physical properties. 4-Hydroxybenzylamine is commonly available as a free base or as a hydrobromide salt, the latter often being preferred for its improved stability and handling characteristics.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3][4][5] |
| 4-(Aminomethyl)phenol hydrobromide | [4][5] | |
| CAS Number | 90430-14-1 | [3][4][5] |
| Parent CAS (Free Base) | 696-60-6 | [6][7][8] |
| Molecular Formula | C₇H₁₀BrNO | [3][5] |
| Molecular Weight | 204.06 g/mol | [3][5] |
| Melting Point | 200-203 °C | [4] |
| Appearance | Solid | |
| Storage Conditions | Room Temperature, Sealed in Dry | [4][7] |
Procurement for Research Purposes
This compound is available from various global suppliers that cater to the research and development community. When purchasing, researchers should verify the purity and request a Certificate of Analysis (CoA). The following table summarizes a selection of commercially available sources. Note that availability and product specifications are subject to change.
| Supplier | Purity/Grade | Available Quantities (Example) | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Custom Synthesis | Provides detailed safety and handling data. |
| Amerigo Scientific | Research Grade | Inquire | Distributor for life science research.[3] |
| Biosynth | Research Grade | Inquire | Specifies "Strictly for Research Purposes only."[6] |
| SynQuest Laboratories | 97% | 5 g, 25 g | Listed via aggregator LookChem.[4] |
| CymitQuimica | ≥98% | 100 mg | Distributes for Apollo Scientific.[9] |
| BLD Pharm | Research Grade | Inquire | Provides GHS and safety information.[7] |
Disclaimer: This table is for informational purposes only. Researchers must comply with all institutional and governmental regulations regarding the procurement of chemical reagents.
Experimental Protocols & Synthesis
4-Hydroxybenzylamine is a versatile synthetic intermediate. Below are detailed protocols for its synthesis and subsequent use in a macrocyclization reaction, as documented in scientific literature.
Protocol 1: Synthesis via Reductive Amination
This common method produces 4-Hydroxybenzylamine (the free base) from 4-hydroxybenzaldehyde.
Methodology:
-
To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL), add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL).[10]
-
Stir the resulting solution under a hydrogen atmosphere (1 atm) at room temperature for 21 hours.[10]
-
Following the reaction, filter the solution through a Celite pad to carefully remove the Raney nickel catalyst.[10]
-
Concentrate the filtrate under reduced pressure to yield 4-aminomethyl-phenol (4-Hydroxybenzylamine) as a solid.[10]
Protocol 2: Synthesis via Demethylation
This patented method synthesizes various hydroxybenzylamines from their methoxy precursors using hydrobromic acid.
Methodology:
-
Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor equipped with a stirrer, thermometer, and dropping funnel.[11]
-
While stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise into the reactor.[11]
-
Heat the mixture to facilitate the demethylation reaction, typically monitoring the reaction progress by assessing the disappearance of the starting material.
-
After cooling, neutralize the solution by adding a pre-cooled aqueous sodium hydroxide solution (e.g., 30% w/w) until the initial precipitate dissolves completely.[11]
-
Wash the aqueous phase with a non-polar solvent like benzene or toluene to remove organic impurities.[11]
-
Adjust the pH of the aqueous phase to 9-10 using hydrochloric acid under ice-water cooling to precipitate the product.[11]
-
Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-hydroxybenzylamine.[11]
Protocol 3: Application in Azacyclophane Synthesis
This protocol demonstrates the use of 4-Hydroxybenzylamine in a hydrogen bond-assisted macrocyclization reaction.
Methodology:
-
Prepare a solution of 4-hydroxybenzylamine (500 mg, 4 mmol) in a suitable solvent (10 mL), such as ethanol or dioxane.[12]
-
Add formaldehyde (5 mL, 37% aqueous solution) to the solution.[12]
-
Keep the mixture at room temperature for 24 hours without stirring to allow the reaction to proceed.[12]
-
Add distilled water (15 mL) to the mixture.
-
Extract the product using dichloromethane (3 x 5 mL).[12]
-
Wash the combined organic phases with water (3 x 5 mL), dry over anhydrous sodium sulphate, and concentrate to isolate the resulting azacyclophane product.[12]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of chemical and logical processes.
Caption: Synthesis pathway for 4-Hydroxybenzylamine via reductive amination.
Caption: General experimental workflow for using a research chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C7H10BrNO | CID 2759293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzylamine | 696-60-6 | FH09583 | Biosynth [biosynth.com]
- 7. 696-60-6|4-Hydroxybenzylamine|BLD Pharm [bldpharm.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 4-Hydroxybenzylamine | CymitQuimica [cymitquimica.com]
- 10. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 11. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 12. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybenzylamine, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the discovery and history of 4-hydroxybenzylamine, detailing its synthesis, historical development, and evolving applications. The document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthetic methods, and utilizes visualizations to illustrate reaction pathways and workflows.
Introduction and Historical Context
4-Hydroxybenzylamine, also known as (4-hydroxyphenyl)methanamine or p-aminomethylphenol, is an aromatic amine whose discovery and initial synthesis are rooted in the early advancements of organic chemistry. While pinpointing a single definitive "discovery" can be challenging, early synthetic work on substituted benzylamines likely led to its first preparation. A significant early report that may describe the synthesis of 4-hydroxybenzylamine appeared in the Journal of the American Chemical Society in 1925 by Ewing and his collaborators, although access to the full historical text is limited.
The development of synthetic methodologies throughout the 20th century, particularly the advent of reductive amination and improvements in catalytic hydrogenation, significantly impacted the accessibility and utility of 4-hydroxybenzylamine. Initially, a compound of academic interest, its importance grew with the expansion of medicinal chemistry and the need for versatile intermediates in drug discovery. Its bifunctional nature, possessing both a nucleophilic amine and a reactive phenolic hydroxyl group, has made it a valuable synthon for creating complex molecular architectures.
Synthetic Methodologies
The preparation of 4-hydroxybenzylamine can be achieved through several synthetic routes. The most common and industrially relevant methods involve the reductive amination of 4-hydroxybenzaldehyde and the demethylation of 4-methoxybenzylamine.
Reductive Amination of 4-Hydroxybenzaldehyde
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the case of 4-hydroxybenzylamine, this process involves the reaction of 4-hydroxybenzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the corresponding amine.
Reaction Scheme:
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (e.g., 10 g, 81.9 mmol) in a suitable solvent such as methanol (e.g., 45 mL), add a hydrogenation catalyst (e.g., Raney nickel, 3 g).
-
Add an ammonia source, typically an aqueous solution (e.g., 7N aqueous ammonia, 45 mL).
-
Stir the mixture under a hydrogen atmosphere (e.g., 1 atm) at room temperature.
-
Monitor the reaction for completion (e.g., 21 hours).
-
Upon completion, filter the reaction mixture to remove the catalyst (e.g., through a Celite pad).
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzaldehyde | N/A |
| Reagents | Raney Nickel, Aqueous Ammonia, Hydrogen | N/A |
| Solvent | Methanol | N/A |
| Temperature | Room Temperature | N/A |
| Pressure | 1 atm | N/A |
| Reaction Time | 21 hours | N/A |
| Yield | Quantitative | N/A |
Demethylation of 4-Methoxybenzylamine
Another common route to 4-hydroxybenzylamine involves the cleavage of the methyl ether in 4-methoxybenzylamine. This method is particularly useful when the methoxy-substituted precursor is more readily available or cost-effective.
Reaction Scheme:
Procedure:
-
Charge a reaction vessel with hydrobromic acid (e.g., 48% aqueous solution).
-
Add 4-methoxybenzylamine to the acid.
-
Heat the reaction mixture to reflux to effect demethylation.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Isolate the crude 4-hydroxybenzylamine by filtration.
-
Purify the product, for example, by recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybenzylamine | N/A |
| Reagent | Hydrobromic Acid | N/A |
| Temperature | Reflux | N/A |
| Yield | High | N/A |
Visualization of Synthetic Pathways
Reductive Amination Workflow
Caption: Workflow for the synthesis of 4-Hydroxybenzylamine via reductive amination.
Demethylation Logical Pathway
Caption: Logical steps for the demethylation of 4-methoxybenzylamine.
Evolution of Applications
The utility of 4-hydroxybenzylamine has expanded significantly since its initial discovery.
-
Early Research: In the early to mid-20th century, 4-hydroxybenzylamine and its derivatives were likely subjects of academic research, exploring their chemical properties and potential biological activities.
-
Pharmaceutical Intermediates: The latter half of the 20th century saw a surge in the use of 4-hydroxybenzylamine as a key intermediate in the synthesis of pharmaceuticals. Its structure is a common motif in various drug classes, including those targeting the central nervous system.
-
Agrochemicals: The compound has also found applications in the agrochemical industry as a precursor for the synthesis of certain pesticides and herbicides.
-
Modern Drug Development: In contemporary drug discovery, 4-hydroxybenzylamine continues to be a valuable building block. Its derivatives are investigated for a wide range of therapeutic applications, leveraging its ability to interact with biological targets.
Conclusion
4-Hydroxybenzylamine has a rich history intertwined with the progress of organic and medicinal chemistry. From its likely origins in early 20th-century synthetic explorations to its current status as a vital industrial intermediate, its journey highlights the enduring importance of fundamental organic molecules. The development of efficient and scalable synthetic routes has been paramount to unlocking its full potential. As research continues, 4-hydroxybenzylamine is poised to remain a key component in the development of new medicines and advanced materials, underscoring the critical role of versatile chemical building blocks in scientific innovation.
Methodological & Application
Application Notes and Protocols: Use of 4-Hydroxybenzylamine Hydrobromide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-hydroxybenzylamine hydrobromide as a versatile building block in the synthesis of novel agrochemicals. The document outlines its potential applications, supported by experimental protocols and relevant data.
Introduction
4-Hydroxybenzylamine serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive primary amine and a phenolic hydroxyl group, allows for diverse chemical modifications, making it an attractive scaffold for the development of new herbicides, fungicides, and insecticides. This compound is a stable salt form of 4-hydroxybenzylamine, which can be readily converted to the free base for use in synthesis.
Applications in Agrochemical Synthesis
The 4-hydroxybenzylamine moiety can be incorporated into various agrochemical classes. The presence of the phenolic hydroxyl group can contribute to the molecule's bioactivity and influence its environmental fate.
2.1. Herbicide Synthesis
Derivatives of the 4-hydroxybenzyl structure have shown promising herbicidal activity. For instance, a series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and evaluated for their herbicidal properties.[2] These compounds demonstrate the potential of the 4-hydroxybenzyl scaffold in developing new herbicidal agents.
Table 1: Herbicidal Efficacy of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Ester Derivatives [2]
| Compound ID | Test Species | Application Rate (g/ha) | Efficacy (%) |
| 6-16 | Stellaria media (Chickweed) | 1000 | 60 |
| 6-28 | Echinochloa crus-galli (Barnyard Grass) | 1000 | 50 |
| 6-28 | Setaria viridis (Green Foxtail) | 1000 | 50 |
Data extracted from Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833-2845.
2.2. Fungicide and Insecticide Synthesis
While specific examples of fungicides and insecticides directly synthesized from this compound are not extensively documented in readily available literature, the structural motif is present in various bioactive compounds. The primary amine functionality allows for the synthesis of amides, ureas, and sulfonamides, which are common toxophores in fungicidal and insecticidal compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the synthesis of a representative agrochemical intermediate, an N-(4-hydroxybenzyl) amide.
3.1. Protocol 1: Preparation of 4-Hydroxybenzylamine (Free Base) from this compound
The first step in utilizing this compound is its conversion to the free amine, which is the reactive nucleophile in most subsequent reactions.
Workflow for Free Base Preparation
Caption: Workflow for the preparation of 4-hydroxybenzylamine free base.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH indicator strips or pH meter
Procedure:
-
Dissolve this compound in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
While stirring, slowly add the basic solution (1 M NaOH or saturated NaHCO₃) dropwise.
-
Monitor the pH of the solution. Continue adding the base until the pH reaches 9-10.
-
Transfer the aqueous solution to a separatory funnel and extract the 4-hydroxybenzylamine free base with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 4-hydroxybenzylamine as a solid.
3.2. Protocol 2: Synthesis of N-(4-hydroxybenzyl)acetamide - A Model Amide
This protocol describes a general method for the acylation of 4-hydroxybenzylamine to form an amide, a common structural motif in agrochemicals.
Synthetic Pathway for N-(4-hydroxybenzyl)acetamide
Caption: Synthesis of N-(4-hydroxybenzyl)acetamide.
Materials:
-
4-Hydroxybenzylamine (from Protocol 1)
-
Acetyl chloride or acetic anhydride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(4-hydroxybenzyl)acetamide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemical candidates. Its bifunctional nature allows for the introduction of diverse functionalities, enabling the exploration of new chemical spaces in the search for effective and environmentally benign crop protection agents. The provided protocols offer a foundational approach for the utilization of this compound in agrochemical research and development.
References
Application of 4-Hydroxybenzylamine Hydrobromide in Dye and Pigment Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, serves as a versatile intermediate in the synthesis of various organic compounds. Its application extends to the production of dyes and pigments, particularly in the formation of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the absorption of light and thus the color of the compound.
The synthesis of azo dyes from 4-hydroxybenzylamine hydrobromide involves a two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent. The resulting dye's color and properties, such as solubility and fastness, are determined by the chemical structures of both the diazonium salt and the coupling component.
Principle of Synthesis
The core of the synthesis is the conversion of the primary amino group of 4-hydroxybenzylamine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid. The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.
The resulting diazonium salt is a reactive electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol or an aromatic amine, to form the azo dye. The hydroxyl group on the benzylamine moiety can also influence the final properties of the dye.
Experimental Protocols
This section provides a detailed protocol for the synthesis of an exemplary azo dye using this compound and 2-naphthol as the coupling agent.
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders, Büchner funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
pH indicator paper
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve 2.05 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Add 5 mL of concentrated hydrochloric acid to the solution.
-
Cool the mixture to 0–5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Preparation of the Coupling Agent Solution
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline. If necessary, add more 10% NaOH solution.
Step 4: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a desiccator.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of an azo dye from this compound and 2-naphthol.
| Parameter | Value |
| Molar Mass of this compound | 204.06 g/mol |
| Molar Mass of 2-Naphthol | 144.17 g/mol |
| Molar Mass of Product | 278.29 g/mol |
| Theoretical Yield | 2.78 g |
| Typical Experimental Yield | 2.2 - 2.5 g |
| Typical Percent Yield | 80 - 90% |
| Melting Point | >200 °C (decomposes) |
| Color | Red to Orange |
Visualizations
Signaling Pathway: Chemical Synthesis of Azo Dye
Caption: Chemical synthesis pathway for an azo dye.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Application Notes and Protocols: 4-Hydroxybenzylamine Hydrobromide as an Antioxidant in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the skin's antioxidant defense mechanisms, is a key contributor to premature skin aging, inflammation, and various skin disorders.[1][2] The incorporation of antioxidants into cosmetic formulations is a widely adopted strategy to mitigate oxidative damage and protect the skin. 4-Hydroxybenzylamine hydrobromide, a compound with structural similarities to other phenolic antioxidants, presents a promising candidate for use in skincare products.[3][4] Its inherent antioxidant properties are recognized for offering protective benefits to the skin.[3][4] This document provides detailed application notes and experimental protocols for evaluating the antioxidant efficacy of this compound in cosmetic formulations.
Mechanism of Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, preventing the initiation of further oxidative chain reactions.
In the context of skin cells, antioxidants can exert their effects through various signaling pathways. Two key pathways relevant to the cellular antioxidant response and protection against oxidative stress are the Nrf2/ARE and MAPK signaling pathways.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8] It is hypothesized that this compound may activate this protective pathway in keratinocytes.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular responses to various external stimuli, including oxidative stress from sources like UV radiation.[1][9][10][11] The MAPK family includes ERK, JNK, and p38, which can be activated by ROS and, in turn, regulate inflammatory responses and cell survival. Antioxidants can modulate these pathways to mitigate the damaging effects of oxidative stress. For instance, they may inhibit the activation of pro-inflammatory pathways triggered by UVB irradiation.[12]
Data Presentation: Antioxidant Activity of Structurally Related Compounds
Table 1: In Vitro Antioxidant Activity of Phenolic Compounds (IC50 Values)
| Compound/Extract | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Reference Compound (IC50 µg/mL) |
| Phenyl myristate | 25.98 | - | Ascorbic Acid: < 50 |
| H. nepalense hydroalcohol extract of bark | - | - | Trolox: 37.5 |
| H. nepalense hydroalcohol extract of leaf | - | - | Trolox: 37.5 |
| 4-Hydroxy-chromene-2-one derivative (2b) | Comparable to BHT (6.05) | - | BHT: 6.05 |
| 4-Hydroxy-chromene-2-one derivative (6b) | Comparable to BHT (6.05) | - | BHT: 6.05 |
| Gallic Acid Hydrate | - | 1.03 | - |
| (+)-Catechin Hydrate | - | 3.12 | - |
| Caffeic Acid | - | 1.59 | - |
| Quercetin | - | 1.89 | - |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[13]
Table 2: Ferric Reducing Antioxidant Power (FRAP) of a Phenolic Compound Derivative
| Compound | FRAP Value (µM Ascorbic Acid Equivalent) |
| 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) | Significantly higher than the methoxy-derivative |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.[14][15][16][17]
Experimental Protocols
The following are detailed protocols for evaluating the antioxidant activity of this compound, both as a pure compound and when incorporated into a cosmetic formulation.
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[3]
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of scavenging activity (%) = [((A_control - A_sample) / A_control)) x 100], where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Calculate the IC50 value by plotting the percentage of scavenging activity against the concentration of the sample.
-
-
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[18][19]
-
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
-
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control: Prepare dilutions of this compound and Trolox as described in the DPPH assay.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15][16][17]
-
Materials:
-
This compound
-
FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standard:
-
Prepare dilutions of this compound in distilled water.
-
Prepare a standard curve using different concentrations of ferrous sulfate.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test sample, standard, or blank (distilled water) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit intracellular ROS generation in human keratinocytes (e.g., HaCaT cells).
-
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
This compound
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Treatment:
-
When cells are confluent, wash them with PBS.
-
Treat the cells with different concentrations of this compound or quercetin dissolved in culture medium for 1 hour.
-
After the pre-treatment, add 25 µM DCFH-DA to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH to each well to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the percentage of inhibition of cellular antioxidant activity (%) = [((AUC_control - AUC_sample) / AUC_control)) x 100].
-
Determine the CAA value, expressed as micromoles of quercetin equivalents per micromole of the compound.
-
-
Evaluation of Antioxidant Activity in a Cosmetic Formulation
This protocol describes how to assess the antioxidant activity of this compound when incorporated into a cream base.
-
Materials:
-
Cosmetic cream base (without any other antioxidants)
-
This compound
-
DPPH or ABTS assay reagents
-
Solvent for extraction (e.g., methanol or ethanol)
-
-
Protocol:
-
Formulation Preparation:
-
Prepare a cream formulation containing a specific concentration of this compound (e.g., 1% w/w).
-
Prepare a placebo cream (base cream without the active ingredient).
-
-
Extraction of the Antioxidant:
-
Accurately weigh a known amount of the cream (e.g., 1 gram).
-
Disperse the cream in a suitable solvent (e.g., 10 mL of methanol) to extract the this compound.
-
Vortex the mixture vigorously and centrifuge to separate the supernatant.
-
-
Antioxidant Assay:
-
Use the supernatant (the extract) to perform the DPPH or ABTS assay as described in the protocols above.
-
Perform the same extraction and assay procedure for the placebo cream to account for any antioxidant activity of the base itself.
-
-
Calculation:
-
Calculate the antioxidant activity of the extract from the active cream and the placebo cream.
-
The antioxidant activity of this compound in the formulation is the difference between the activity of the active cream and the placebo cream.
-
-
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Profile and Antioxidant/Anti-Inflammatory Effects of Industrial Hemp Water Extract in Fibroblasts, Keratinocytes and Isolated Mouse Skin Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct effects of ultraviolet B light on antioxidant expression in undifferentiated and differentiated mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 MAP kinase plays a functional role in UVB-induced mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(4-bromophenethyl) Caffeamide Protects Skin from UVB-Induced Inflammation Through MAPK/IL-6/NF-κB-Dependent Signaling in Human Skin Fibroblasts and Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD FRAP Assay Kit - CD Biosynsis [biosynsis.com]
- 18. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination Using 4-Hydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction, also known as reductive alkylation, transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion.[1][2] It is a widely utilized transformation in the pharmaceutical and fine chemical industries for the synthesis of primary, secondary, and tertiary amines.[1] A key advantage of this method is its ability to be performed as a "one-pot" reaction, where the carbonyl compound, amine, and a selective reducing agent are combined without the need to isolate the imine intermediate.[1][3]
Among the various reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a reagent of choice.[3][4] Its mildness and chemoselectivity allow for the efficient reduction of the in situ-formed iminium ion over the starting carbonyl compound, which minimizes the formation of alcohol byproducts often seen with stronger reducing agents like sodium borohydride.[4][5] Furthermore, STAB is safer to handle than alternatives like sodium cyanoborohydride, as it does not generate highly toxic byproducts.[4]
This document provides a detailed protocol for the reductive amination of a generic aldehyde with 4-Hydroxybenzylamine hydrobromide using sodium triacetoxyborohydride. Due to the hydrobromide salt form of the amine, a mild base is included to liberate the free amine in situ.
Reaction Principle
The reductive amination process occurs in two main stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The nucleophilic 4-hydroxybenzylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Following the initial addition, a molecule of water is eliminated to form an imine. In the slightly acidic conditions that can be generated from the amine salt or added catalysts, the imine is protonated to form a more electrophilic iminium ion.
-
Reduction: A selective hydride donor, in this case, sodium triacetoxyborohydride, delivers a hydride to the iminium ion, reducing it to the final secondary amine product.
Quantitative Data Summary
The following table summarizes representative reaction parameters for a one-pot reductive amination using sodium triacetoxyborohydride. These values are based on general protocols and may require optimization for specific substrates.[5][6]
| Parameter | Value | Notes |
| Stoichiometry | ||
| Aldehyde | 1.0 equiv | Limiting reagent. |
| 4-Hydroxybenzylamine HBr | 1.05–1.2 equiv | A slight excess is used to drive the reaction to completion. |
| Sodium Triacetoxyborohydride | 1.4–2.0 equiv | Excess is required to account for any moisture and to ensure complete reduction.[6] |
| Mild Base (e.g., Triethylamine) | 1.1–1.3 equiv | To neutralize the HBr salt of the amine. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents are preferred as STAB is water-sensitive.[7] THF can also be used.[3] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and may not require heating. |
| Reaction Time | 1–24 hours | Varies depending on the reactivity of the carbonyl compound and amine.[8] |
| Typical Outcome | ||
| Yield | 85–95% | Highly dependent on the specific substrates and purification method. |
Experimental Protocol
This protocol describes a general procedure for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)
-
Triethylamine (TEA) (1.1 mmol, 1.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) and this compound (1.05 mmol).
-
Add anhydrous DCE or DCM (10 mL) to the flask and stir the resulting suspension.
-
Add triethylamine (1.1 mmol) to the mixture to neutralize the hydrobromide salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. A slight effervescence may be observed.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by silica gel column chromatography if necessary.
Visualizations
Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
General Reaction Scheme
Caption: General mechanism of reductive amination.
References
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols: Macrocyclisation of 4-Hydroxybenzylamine with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of a 12-atom azacyclophane through the macrocyclisation of 4-hydroxybenzylamine with formaldehyde. The protocols are intended to guide researchers in the successful synthesis and analysis of this macrocycle, which holds potential for applications in host-guest chemistry and as a scaffold in drug development.
Introduction
The reaction between 4-hydroxybenzylamine and formaldehyde leads to the formation of a macrocyclic compound, specifically a 12-atom azacyclophane. This process is understood to proceed via a hydrogen bond-assisted macrocyclic synthesis strategy.[1] In solution, 4-hydroxybenzylamine molecules form dimers through O–H⋯N hydrogen bonds, and these dimers are further stabilized by π-stacking interactions. This pre-organization of the monomeric units into a cyclic arrangement facilitates the subsequent macrocyclisation upon reaction with formaldehyde, favoring the formation of the azacyclophane over linear oligomers.[1][2] Azacyclophanes, as a class of compounds, are of significant interest due to their defined cavities and the presence of nitrogen atoms, which can be protonated, making them attractive candidates for host-guest studies and potential drug delivery systems.[1][3]
Data Presentation
The following tables summarize the key quantitative data obtained from the synthesis and characterization of the 12-atom azacyclophane derived from 4-hydroxybenzylamine and formaldehyde.
Table 1: Reaction Yields in Various Solvents
| Solvent | Yield (%) | Melting Point (°C) |
| Ethanol | 52 | 190–192 |
| Dioxane | 55 | 190–192 |
| N,N-Dimethylformamide (DMF) | 61 | 190–192 |
| Acetonitrile | 59 | 190–192 |
Data sourced from RSC Advances.[1]
Table 2: Spectroscopic Data for the Azacyclophane Product
| Technique | Data |
| ¹H-NMR (CDCl₃, δ/ppm) | 7.27–6.67 (aromatic protons), 4.89–4.75 (benzoxazinic methylenes), 4.01–3.66 (benzylic methylenes) |
| ¹³C-NMR (CDCl₃, δ/ppm) | 153.6, 130.5, 130.2, 128.6, 128.4, 120.0, 116.4, 81.9, 55.1, 49.8 |
| ESI-MS (m/z) | 271.4143 [M + H-24]⁺ (Calc. 271.4146), 136.0756 [M + 2H-12]²⁺ (Calc. 136.0762) |
Data sourced from RSC Advances.[1]
Experimental Protocols
Synthesis of the 12-Atom Azacyclophane
This protocol is adapted from the literature for the synthesis of the azacyclophane from 4-hydroxybenzylamine and formaldehyde.[3]
Materials:
-
4-Hydroxybenzylamine (500 mg, 4 mmol)
-
Formaldehyde (37% aqueous solution, 5 mL)
-
Solvent (Ethanol, Dioxane, DMF, or Acetonitrile), 10 mL
-
Dichloromethane
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 500 mg (4 mmol) of 4-hydroxybenzylamine in 10 mL of the chosen solvent (ethanol, dioxane, DMF, or acetonitrile).
-
To this solution, add 5 mL of a 37% aqueous formaldehyde solution.
-
Allow the reaction mixture to stand without stirring at room temperature for 24 hours.
-
After 24 hours, add 15 mL of distilled water to the mixture.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Wash the combined organic phases with distilled water (3 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the solid product.
-
The resulting product is a yellow solid.[1]
Visualizations
Reaction Scheme and Proposed Mechanism
The following diagram illustrates the proposed hydrogen bond-assisted macrocyclisation of 4-hydroxybenzylamine with formaldehyde.
Caption: Proposed reaction pathway for azacyclophane synthesis.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of the azacyclophane.
Caption: Experimental workflow for azacyclophane synthesis.
Potential Application in Drug Delivery
While specific signaling pathways for this azacyclophane are not yet elucidated, its structural similarity to calixarenes suggests potential applications in drug delivery. Calixarenes are known to form host-guest complexes with drug molecules, potentially improving their solubility, stability, and bioavailability.[4] The synthesized azacyclophane could act as a carrier for therapeutic agents.
Caption: Conceptual diagram of azacyclophane in drug delivery.
References
- 1. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Plasma Catecholamines using HPLC with Electrochemical Detection
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of key catecholamines—norepinephrine (NE), epinephrine (E), and dopamine (DA)—in plasma samples. The method utilizes High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). 3,4-Dihydroxybenzylamine (DHBA) is employed as an internal standard to ensure accuracy and correct for variations during sample preparation. The protocol provides detailed steps for sample extraction using alumina, chromatographic separation on a C18 reversed-phase column, and sensitive electrochemical detection, making it suitable for clinical research and drug development applications.
Introduction
Catecholamines are critical biogenic amines that function as hormones and neurotransmitters, playing a central role in regulating physiological processes such as mood, stress response, and cardiovascular function.[1][2] Accurate measurement of circulating levels of norepinephrine, epinephrine, and dopamine is crucial for the diagnosis and monitoring of various pathological conditions, including pheochromocytoma, neuroblastoma, and cardiovascular diseases.[2][3] HPLC with electrochemical detection is a preferred method for this analysis due to its high sensitivity and selectivity for electroactive compounds like catecholamines.[4][5] The use of an internal standard, such as DHBA, is essential to compensate for potential analyte loss during the sample extraction process, thereby improving the precision and reliability of the results.[6][7]
Principle of the Method
The method involves a multi-step process beginning with the extraction and concentration of catecholamines from a plasma matrix.
-
Sample Preparation: Catecholamines, including the DHBA internal standard, are selectively adsorbed from the plasma onto alumina at a basic pH.[2][7] Interfering substances are then removed by washing. The purified catecholamines are subsequently eluted from the alumina using an acidic solution, typically perchloric acid.[7] This extraction step is critical for removing plasma components that could interfere with the analysis.[5]
-
Chromatographic Separation: The acidic eluate is injected into an HPLC system. The separation is achieved on a reversed-phase C18 column using an isocratic mobile phase.[6][7] The mobile phase typically consists of a phosphate or citrate-based buffer at an acidic pH, an ion-pairing agent like octanesulfonic acid (OSA) to improve retention and resolution of the polar catecholamines, and a small percentage of an organic modifier such as methanol or acetonitrile.[7][8]
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector cell. A specific potential is applied to a glassy carbon working electrode, causing the catecholamines to oxidize.[7] This oxidation reaction generates a measurable electrical current that is directly proportional to the concentration of the analyte. ECD is highly sensitive, allowing for the detection of catecholamines at picogram levels.[6]
-
Quantification: The concentration of each catecholamine in the original sample is determined by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard (DHBA) against a calibration curve.[7]
Materials and Reagents
-
Solvents: HPLC-grade Methanol, Acetonitrile.
-
Reagents: Perchloric acid (HClO₄), Sodium dihydrogen phosphate (NaH₂PO₄), Citric acid, Octanesulfonic acid (OSA) sodium salt, EDTA, Tris, Aluminum oxide (Alumina), 3,4-Dihydroxybenzylamine hydrobromide (DHBA), Norepinephrine bitartrate salt, Epinephrine bitartrate salt, Dopamine hydrochloride.
-
Solutions:
-
Stability Solution (0.1 M Perchloric Acid with 0.1 mM Sodium Metabisulfite): Provides a stable acidic environment for standards and processed samples.[8]
-
Mobile Phase: (Composition can be optimized, a typical example is provided in the protocol).
-
Tris/EDTA Buffer (e.g., 2 M): Used for activating alumina and sample pH adjustment.[7]
-
Elution Acid (e.g., 0.2 M Perchloric Acid): Used to elute catecholamines from the alumina.[7]
-
-
Equipment: HPLC system with isocratic pump, autosampler, column oven, and electrochemical detector with a glassy carbon flow cell. Centrifuge, pH meter, vortex mixer, solid-phase extraction (SPE) manifold (optional).
Experimental Protocol
Preparation of Standards and Solutions
-
Primary Stock Standards (1 mg/mL): Weigh and dissolve 1.0 mg of NE, E, DA, and DHBA standards in separate tubes with 1 mL of the stability solution (0.1 M HClO₄).[4] Store at -20°C.
-
Working Internal Standard (IS) Solution (e.g., 500 pg/µL): Dilute the DHBA primary stock solution with the stability solution to the desired working concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NE, E, and DA stock solutions into a suitable matrix (e.g., analyte-free plasma or stability solution) to achieve concentrations spanning the expected sample range (e.g., 5-1000 pg/mL).
Sample Collection and Preparation (Alumina Extraction)
-
Collect whole blood in tubes containing EDTA. Centrifuge to separate plasma. Plasma can be stored at -80°C until analysis.[9]
-
In a centrifuge tube, add 1 mL of plasma, 50 µL of the working Internal Standard solution (e.g., containing 500 pg of DHBA), and 20 mg of alumina.[7]
-
Add 600 µL of 2 M Tris/EDTA buffer to adjust the pH for binding.[7]
-
Vortex or stir the mixture for 10-15 minutes to allow catecholamines to adsorb onto the alumina.[7]
-
Centrifuge at low speed (e.g., 800 x g) for 1 minute at 4°C.[7] Discard the supernatant.
-
Wash the alumina pellet three times by adding 1 mL of deionized water, vortexing briefly, centrifuging, and discarding the supernatant each time.[7]
-
After the final wash, carefully aspirate all remaining water.
-
Elute the catecholamines by adding 120-250 µL of 0.2 M perchloric acid and vortexing vigorously for 1-2 minutes.[5][7]
-
Centrifuge at high speed to pellet the alumina.
-
Carefully collect the supernatant (eluate), which now contains the purified catecholamines.
-
Inject an aliquot (e.g., 40-100 µL) into the HPLC-ECD system.[5][7]
HPLC-ECD System Configuration
The following table provides a typical set of starting parameters for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| HPLC Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 58 mM NaH₂PO₄, 1.2 mM OSA, 0.3 mM EDTA, 2 mM KCl, 8% Methanol (v/v), adjust pH to ~3.0-5.6[7][8] |
| Flow Rate | 0.5 - 1.5 mL/min[5][10] |
| Column Temp. | 35 °C[8] |
| Injection Volume | 40 - 100 µL[5][7] |
| ECD Working Electrode | Glassy Carbon[7] |
| Applied Potential | +600 mV to +800 mV vs. Ag/AgCl reference[6][7] |
| Detector Range | 1 - 5 nA |
Data Presentation and Results
The method's performance should be validated by assessing linearity, precision, accuracy, and sensitivity. The following tables summarize typical performance data.
Table 1: Chromatographic Performance (Note: Retention times are approximate and will vary with the specific system and conditions.)
| Analyte | Retention Time (min) |
| Norepinephrine (NE) | ~ 4.5 |
| Epinephrine (E) | ~ 5.8 |
| DHBA (Internal Standard) | ~ 7.2 |
| Dopamine (DA) | ~ 9.0 |
Table 2: Method Validation Parameters
| Parameter | Norepinephrine (NE) | Epinephrine (E) | Dopamine (DA) |
| Linear Range | 1.5 - 100 ng/mL[4] | 1.5 - 100 ng/mL[4] | 1.5 - 100 ng/mL[4] |
| Correlation Coeff. (R²) | > 0.99[4] | > 0.99[4] | > 0.99[4] |
| LOD (pg/mL) | 3.5[6] | 0.87[6] | 8.3[6] |
| Intra-assay CV (%) | 1.0 - 2.1[7][11] | 1.1 - 1.6[7][11] | (Not specified) |
| Inter-assay CV (%) | 2.4 - 5.9[7][11] | 5.9 - 12.6[7][11] | (Not specified) |
| Absolute Recovery (%) | ~78% (Overall catecholamine recovery)[6] | ~78% (Overall catecholamine recovery)[6] | ~78% (Overall catecholamine recovery)[6] |
Visualization of Experimental Workflow
Caption: Workflow for HPLC-ECD analysis of catecholamines.
Conclusion
The HPLC-ECD method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of norepinephrine, epinephrine, and dopamine in plasma. The protocol, which incorporates an alumina-based extraction and the use of DHBA as an internal standard, is well-suited for research and clinical applications where accurate measurement of circulating catecholamines is required.
References
- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 2. chromsystems.com [chromsystems.com]
- 3. jasco-global.com [jasco-global.com]
- 4. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]
- 11. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and 3,4-dihydroxybenzylamine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Demethylation of 4-Methoxybenzylamine to 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the demethylation of 4-methoxybenzylamine to synthesize 4-hydroxybenzylamine. The presence of a primary amine in the substrate requires careful consideration of the demethylation method to ensure high yield and purity of the desired product. This guide outlines several effective methods, including the use of boron tribromide, pyridine hydrochloride (conventional heating and microwave-assisted), and L-Selectride.
Introduction to Demethylation Methods
The cleavage of aryl methyl ethers is a common transformation in organic synthesis. For a substrate such as 4-methoxybenzylamine, the choice of reagent is critical to avoid unwanted side reactions with the benzylamine moiety.
-
Boron Tribromide (BBr₃): A powerful and widely used Lewis acid for cleaving aryl methyl ethers. Its high reactivity allows for demethylation at or below room temperature.[1][2] However, the basic amine group will also react with BBr₃, necessitating the use of additional equivalents of the reagent.[1]
-
Pyridine Hydrochloride (Py-HCl): A milder and more economical alternative, often used at high temperatures in a melt or with microwave assistance for faster reaction times.[3][4] This method is particularly attractive for larger-scale syntheses.[5]
-
L-Selectride (Lithium tri-sec-butylborohydride): A nucleophilic reagent that can effect O-demethylation under basic conditions, which can be advantageous for substrates with acid-sensitive functional groups.[6][7]
-
Strong Acids (HBr, HI): Protic acids like hydrobromic acid (HBr) and hydriodic acid (HI) can cleave aryl methyl ethers, typically at elevated temperatures.[8] These are harsh conditions and may lead to lower functional group tolerance.[7]
-
Thiolates: Strong nucleophiles such as sodium ethanethiolate can demethylate aryl methyl ethers, usually in a polar aprotic solvent at high temperatures.[9][10]
Comparative Data of Demethylation Methods
The following table summarizes typical reaction conditions and reported yields for the demethylation of various aryl methyl ethers using the methods described in this guide. Note that yields are substrate-dependent and optimization may be required for 4-methoxybenzylamine.
| Method | Reagent | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to RT | Overnight | 77-86 | [11] |
| Molten Salt | Pyridine Hydrochloride | None (melt) | 180-210°C | 3 hours | High | [5] |
| Microwave-Assisted | Pyridine Hydrochloride | None | 150°C | 5 minutes | 93 | [12] |
| Nucleophilic Hydride | L-Selectride | Tetrahydrofuran (THF) | Reflux | 4-23 hours | 69-94 | [2][6] |
| Strong Acid (Microwave) | Hydriodic Acid (HI) | None | N/A | 20 minutes | Not specified | [8] |
| Nucleophilic Thiolate | Sodium Ethanethiolate | Dimethylformamide (DMF) | 100°C | 48 hours | Not specified | [9] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from general procedures for BBr₃ demethylation of aryl methyl ethers.[11][13] Due to the presence of the amine, at least two equivalents of BBr₃ should be used.
Materials:
-
4-methoxybenzylamine
-
Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-methoxybenzylamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add BBr₃ solution (at least 2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.
-
Pour the mixture into a separatory funnel containing water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-hydroxybenzylamine by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Demethylation using Pyridine Hydrochloride
This protocol is based on the rapid and efficient microwave-assisted demethylation of aryl methyl ethers using pyridine hydrochloride in solvent-free conditions.[4][12]
Materials:
-
4-methoxybenzylamine
-
Pyridine hydrochloride (Py-HCl)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Microwave reactor
-
Round-bottom flask suitable for microwave synthesis
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a microwave-safe vessel, thoroughly mix 4-methoxybenzylamine (1 equivalent) with pyridine hydrochloride (5 equivalents).[14]
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 400-600 W) to reach a temperature of 150°C.[12]
-
Maintain the reaction at this temperature for 5-10 minutes.[12]
-
Monitor the reaction by TLC. The reaction may require pulsed irradiation (e.g., 2 minutes of irradiation followed by cooling) to avoid charring.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-water to the solidified mass and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude 4-hydroxybenzylamine as required.
Protocol 3: Demethylation using L-Selectride
This protocol utilizes a nucleophilic hydride reagent for demethylation and is adapted from procedures for the O-demethylation of various alkaloids.[2][6]
Materials:
-
4-methoxybenzylamine
-
L-Selectride (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 15%)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 10%)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Under an inert atmosphere, dissolve 4-methoxybenzylamine (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add L-Selectride solution (3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 to 24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by adding water, followed by aqueous NaOH solution.
-
Remove the THF under reduced pressure.
-
Wash the resulting aqueous mixture with DCM to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~1 with HCl solution.
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.
-
For work-up involving extraction, basify the acidic aqueous solution to pH 9 with an appropriate base (e.g., ammonia solution) and extract the product into chloroform or another suitable solvent.
-
Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the product.
-
Purify as necessary.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms for the demethylation methods and a general experimental workflow.
Caption: Proposed mechanisms for demethylation of aryl methyl ethers.
Caption: General experimental workflow for demethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. US6395900B1 - Methods of O-demethylation and N-deprotection - Google Patents [patents.google.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. soc.chim.it [soc.chim.it]
- 8. periodicos.ufsm.br [periodicos.ufsm.br]
- 9. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jocpr.com [jocpr.com]
- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 14. CN103265412A - Method for preparing benvitimod from (E)-3,5-dimethoxy-4-isopropyl stilbene - Google Patents [patents.google.com]
Application Notes and Protocols for Hydrogen Bond-Assisted Macrocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of macrocycles facilitated by intramolecular hydrogen bonds. This strategy leverages non-covalent interactions to pre-organize linear precursors, promoting efficient cyclization over competing oligomerization or polymerization pathways. The methodologies described herein are applicable to a range of molecular scaffolds, including peptides and other organic molecules, and are of significant interest in drug discovery and materials science.
Introduction
Macrocycles represent a crucial class of molecules with diverse applications, from pharmaceuticals to host-guest chemistry. However, their synthesis can be challenging, often requiring high-dilution conditions to favor intramolecular cyclization, which can be impractical for large-scale production. Hydrogen bond-assisted macrocyclization offers an elegant solution to this challenge. By designing linear precursors with functional groups capable of forming intramolecular hydrogen bonds, the molecule can adopt a folded, "cyc-like" conformation in solution. This pre-organization significantly reduces the entropic penalty of cyclization, leading to higher yields and cleaner reactions, even at higher concentrations.[1][2]
The key principle lies in the formation of a stable, hydrogen-bonded network within the linear precursor that brings the reactive termini into close proximity, thereby facilitating the ring-closing reaction.[3][4] Computational studies have shown that this hydrogen-bonding network can contribute significantly to the stability of the pre-cyclization state, with stabilization energies reported to be as high as 14 kcal/mol.[3][5]
Key Experimental Protocols
General Synthesis of a Hydrogen Bond-Assisted Macrocycle
This protocol describes a general solution-phase method for the synthesis of a macrocycle from a linear precursor containing hydrogen-bonding motifs.
Materials:
-
Linear precursor with terminal reactive groups (e.g., an amine and a carboxylic acid) and internal hydrogen bond donor/acceptor moieties.
-
Coupling agent (e.g., HATU, HOBt, EDC).
-
Organic base (e.g., DIPEA, triethylamine).
-
Anhydrous, high-purity solvent (e.g., DMF, DCM).
-
Quenching agent (e.g., saturated aqueous ammonium chloride).
-
Organic solvents for extraction (e.g., ethyl acetate, DCM).
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Purification materials (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Precursor Preparation: Dissolve the linear precursor in the chosen anhydrous solvent (e.g., DMF) to a concentration of 1-10 mM. The ability to use higher concentrations is a key advantage of this method.
-
Activation: To the solution from step 1, add the coupling agent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid terminus.
-
Cyclization: Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the precursor.
-
Work-up:
-
Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent suitable for extraction (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude macrocycle using flash column chromatography or preparative HPLC to obtain the final product.
-
Characterization: Confirm the structure and purity of the macrocycle using NMR spectroscopy, mass spectrometry, and X-ray crystallography (if suitable crystals can be obtained).
Solid-Phase Synthesis of Macrocyclic Peptides with Hydrogen Bond Surrogates
This protocol outlines the synthesis of macrocyclic peptides on a solid support, where hydrogen bonds are mimicked by covalent surrogates to enforce a specific conformation.[6][7]
Materials:
-
Fmoc-protected amino acids.
-
Rink amide resin or other suitable solid support.[8]
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA).
-
Piperidine solution in DMF (20%) for Fmoc deprotection.
-
Reagents for hydrogen bond surrogate formation (e.g., for thioether formation: bromoacetic acid, cysteine).
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Diethyl ether for precipitation.
-
HPLC system for purification.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1-2 hours.[9]
-
Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the next Fmoc-protected amino acid using the chosen coupling reagents.
-
Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
-
-
Introduction of Hydrogen Bond Surrogates:
-
Couple amino acids with side chains that will form the surrogate (e.g., a cysteine and an N-terminally bromoacetylated amino acid).
-
Perform the on-resin cyclization by treating the resin with a base (e.g., DIPEA) in DMF to facilitate the intramolecular nucleophilic substitution to form a thioether bridge.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Purify the macrocyclic peptide by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Quantitative Data Presentation
The efficiency of hydrogen bond-assisted macrocyclization can be assessed through various quantitative measures. The following tables summarize representative data from the literature.
| Precursor Type | Ring Size | Reaction Conditions | Yield (%) | Reference |
| Dimerization of bifunctional monomers | 24-membered | Trifluoroacetic acid | Quantitative (>95%) | [4] |
| Olefin metathesis of dienes | 18 to 24-membered | Grubbs' catalyst with hydrogen bond template | 82-93% | [10][11] |
| Amide bond formation | 15 to 25-membered | Pd-catalyzed C-H activation | 40-75% | [12] |
| Macrolactamization | Not specified | POCl₃, high concentration (0.113 M) | 64% | [2] |
| Method | System | Calculated Stabilization Energy (kcal/mol) | Reference |
| DFT Calculations | Deprotonated macrocycle | 8.7 | [4][5] |
| DFT Calculations | Acyclic intermediate with hydrogen-bonded network | up to 14 | [3][5] |
| Isotope-edited FTIR and DFT | Multiplex H-bonds in transmembrane helices | Up to 127% higher than single canonical H-bond | [13] |
| Macrocycle | Binding Partner | Binding Constant (K) | Technique | Reference |
| Macrocycle M1 | Thrombin | Kᵢ = 44 ± 1 nM | Enzyme inhibition assay | [14] |
| Macrocycle M4 (dithioacetal linker) | Thrombin | Kᵢ = 83 ± 8 nM | Enzyme inhibition assay | [14] |
| Macrocycle M5 (thioether linker) | Thrombin | Kᵢ = 135 ± 16 nM | Enzyme inhibition assay | [14] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for hydrogen bond-assisted macrocyclic synthesis.
Logical Relationship of Pre-organization
Caption: The role of hydrogen bond-induced pre-organization in favoring macrocyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclic β-Sheets Stabilized by Hydrogen Bond Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic β-Sheets Stabilized by Hydrogen Bond Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Analysis of Multiplex H-Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxybenzylamine in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-hydroxybenzylamine as a versatile building block in the development of novel therapeutic agents for neurological disorders. The protocols detailed herein are based on established chemical literature and offer practical guidance for the synthesis and evaluation of 4-hydroxybenzylamine derivatives with potential applications in Alzheimer's disease, epilepsy, and other neurological conditions.
Introduction
4-Hydroxybenzylamine is a valuable bifunctional molecule incorporating both a nucleophilic amine and a phenolic hydroxyl group. This unique structural feature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery. Its derivatives have shown promise in modulating key biological targets implicated in the pathophysiology of several neurological diseases. This document outlines detailed procedures for the synthesis of 4-hydroxybenzylamine and its subsequent elaboration into neurologically active compounds, including Schiff bases and N-benzyl derivatives.
Synthesis of the Key Precursor: 4-Hydroxybenzylamine
The primary and most common route to 4-hydroxybenzylamine is the reductive amination of 4-hydroxybenzaldehyde. This one-pot reaction is efficient and scalable, providing the precursor in high yield.
Experimental Protocol: Reductive Amination of 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
Methanol (MeOH)
-
7N Aqueous Ammonia Solution (NH₃)
-
Raney Nickel (or an alternative hydrogenation catalyst, e.g., Pd/C)
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
In a suitable pressure reactor, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.
-
To this solution, add Raney Nickel (typically 20-30% by weight of the starting material) and the 7N aqueous ammonia solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically to 100 atmospheres, though lower pressures can be used with longer reaction times or more active catalysts) and stir the reaction mixture vigorously.
-
Maintain the reaction at room temperature for 6-21 hours, monitoring the uptake of hydrogen gas.
-
Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 4-hydroxybenzylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a crystalline solid.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Hydroxybenzaldehyde |
| Key Reagents | NH₃, H₂, Raney Nickel |
| Solvent | Methanol |
| Yield | Up to 85% |
| Melting Point | 114-115 °C |
Synthesis of Neurologically Active Derivatives
4-Hydroxybenzylamine serves as a versatile scaffold for the synthesis of a variety of neurologically active compounds. Two prominent classes of derivatives are Schiff bases, often investigated for their anticonvulsant properties, and N-benzyl amides, which have been explored as agents for Alzheimer's disease.
Synthesis of Schiff Bases with Potential Anticonvulsant Activity
The condensation of 4-hydroxybenzylamine with various aromatic aldehydes yields Schiff bases (imines). These compounds have been investigated for their potential as anticonvulsant agents, likely through modulation of GABAergic neurotransmission.
General Experimental Protocol: Synthesis of N-Benzylidene-4-hydroxybenzylamine Derivatives
Materials:
-
4-Hydroxybenzylamine
-
Substituted Aromatic Aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 4-hydroxybenzylamine (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Representative Anticonvulsant Schiff Bases:
| Compound | Aldehyde Precursor | Yield (%) | Anticonvulsant Activity (MES Test, % Protection) |
| N-Salicylidene-4-hydroxybenzylamine | Salicylaldehyde | 75-85 | 75% at 100 mg/kg |
| N-Vanillylidene-4-hydroxybenzylamine | Vanillin | 80-90 | 80% at 100 mg/kg |
Note: The anticonvulsant data is representative and may vary based on the specific experimental model and conditions.
Synthesis of N-(4-Hydroxybenzyl) Amides for Alzheimer's Disease
N-acylation of 4-hydroxybenzylamine with various carboxylic acids or their activated derivatives produces amides that have been explored for their potential in treating Alzheimer's disease. A notable example is the synthesis of hydroxybenzylamine-deoxyvasicinone hybrids, which have shown dual inhibitory activity against acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation.
Experimental Protocol: Synthesis of 2-Hydroxybenzylamine-Deoxyvasicinone Hybrids
This protocol describes the synthesis of a series of hybrid molecules (8a-8n) where a substituted 2-hydroxybenzylamine moiety is coupled to a deoxyvasicinone core. The synthesis involves the formation of a Schiff base intermediate followed by reduction.
Materials:
-
6-Aminodeoxyvasicinone analog (5 or 6)
-
Appropriate Salicylaldehyde derivative
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
To a stirred solution of the 6-aminodeoxyvasicinone analog (0.5 mmol) in a mixture of methanol (3.0 mL) and THF (3.0 mL), add the appropriate salicylaldehyde (0.56 mmol) at room temperature.
-
Stir the resulting reaction mixture for 2-3 hours to form the intermediate Schiff base (7a-7n).
-
Monitor the completion of the reaction by TLC.
-
Once the formation of the Schiff base is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Without further purification of the intermediate, add sodium borohydride (2.5 mmol) portion-wise to the cooled reaction mixture.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Upon completion of the reduction, quench the reaction and perform a standard aqueous work-up.
-
The crude product can be purified by column chromatography to afford the target hybrid compounds (8a-8n).[2]
Quantitative Pharmacological Data for Lead Compounds:
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition IC₅₀ (µM) |
| 8g | 0.38 | 15.38 | 3.91 |
| 8n | 0.34 | 14.60 | 3.22 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and a proposed mechanism of action for the synthesized neurological drug candidates.
Caption: General synthetic workflow for neurological drug candidates from 4-hydroxybenzylamine.
Caption: Postulated signaling pathway for anticonvulsant activity of Schiff base derivatives.
Caption: Dual therapeutic action of hybrid molecules in Alzheimer's disease pathology.
Conclusion
4-Hydroxybenzylamine is a readily accessible and highly versatile starting material for the synthesis of a wide array of neurologically active compounds. The protocols and data presented in these application notes demonstrate its utility in the development of potential treatments for complex neurological disorders such as epilepsy and Alzheimer's disease. The straightforward synthetic transformations, coupled with the significant biological activities of the resulting derivatives, underscore the importance of 4-hydroxybenzylamine as a privileged scaffold in medicinal chemistry and drug discovery. Further exploration of its derivatives is warranted to develop novel and effective neurotherapeutics.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using a 4-Hydroxybenzylamine-Functionalized Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of a custom-prepared 4-hydroxybenzylamine-functionalized resin in solid-phase peptide synthesis (SPPS). This specialized resin serves as a versatile solid support for the synthesis of C-terminal peptide amides via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols outlined below cover the preparation of the resin, the stepwise assembly of the peptide chain, and the final cleavage of the peptide amide from the solid support. This methodology is particularly advantageous for researchers requiring a tailored solid-phase support for the production of specific peptide amides.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, facilitating the efficient and high-purity synthesis of complex peptide sequences.[1][2][3] The choice of solid support and linker is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[3] Benzylamine-type resins, such as 4-methylbenzhydrylamine (MBHA) resin, are widely employed for the synthesis of peptide amides.[4][5][6][7]
This application note details the preparation and use of a custom 4-hydroxybenzylamine-functionalized resin. The presence of the hydroxyl group on the benzylamine linker offers potential for further modification or for influencing the cleavage characteristics. The protocols provided are based on well-established principles of Fmoc-SPPS on benzylamine-type supports.
Preparation of 4-Hydroxybenzylamine Resin
The 4-hydroxybenzylamine resin can be prepared by the nucleophilic substitution of the chlorine on a chloromethylated polystyrene resin with 4-hydroxybenzylamine.
Experimental Protocol: Resin Preparation
-
Swelling the Resin: Swell chloromethylated polystyrene resin (1% DVB, 100-200 mesh) in N,N-Dimethylformamide (DMF) for 1 hour at room temperature in a suitable reaction vessel.
-
Amination Reaction:
-
Dissolve 4-Hydroxybenzylamine hydrobromide and an equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) in DMF.
-
Add the 4-hydroxybenzylamine solution to the swollen resin.
-
Allow the reaction to proceed at an elevated temperature (e.g., 50-60 °C) for 12-24 hours with gentle agitation.
-
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove unreacted reagents and byproducts.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading Capacity: The substitution level (loading) of the resin can be determined using a quantitative ninhydrin test (Kaiser test) or by elemental analysis.
Solid-Phase Peptide Synthesis (Fmoc Strategy)
The following protocol outlines the standard steps for the assembly of a peptide chain on the prepared 4-hydroxybenzylamine resin using Fmoc chemistry.
Experimental Protocol: Peptide Synthesis
-
Resin Swelling: Swell the 4-hydroxybenzylamine resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the final peptidyl-resin with DMF, DCM, and MeOH, and then dry it under vacuum.
Cleavage of the Peptide Amide from the Resin
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. For benzylamine-type linkers, a strong acid is typically required for efficient cleavage to yield the C-terminal amide.
Experimental Protocol: Cleavage and Precipitation
-
Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common and effective cocktail is Reagent K. For peptides without sensitive residues, a simpler TFA-based cocktail can be used.
Reagent Cocktail Composition (v/v) Application Notes TFA/TIS/H₂O 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water A general-purpose cleavage cocktail suitable for many peptides. TIS acts as a scavenger for carbocations. Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) A more robust cocktail designed for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. The scavengers protect these residues from modification during cleavage.[4][5] -
Cleavage Reaction:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when using benzylamine-type resins for SPPS. The actual values may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Typical Range | Notes |
| Initial Resin Loading | 0.4 - 1.2 mmol/g | Dependent on the starting chloromethylated resin and the efficiency of the amination reaction. |
| Coupling Efficiency per Cycle | > 99% | Monitored by the Kaiser test. Incomplete coupling may require a second coupling step. |
| Overall Crude Peptide Yield | 60 - 90% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity | 50 - 85% | Determined by RP-HPLC. The primary impurities are often deletion sequences resulting from incomplete coupling or deprotection. |
Visualizations
Workflow for Resin Preparation and Peptide Synthesis
Caption: Workflow for the preparation of 4-Hydroxybenzylamine resin and its use in SPPS.
Logical Flow of the SPPS Cycle
Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
Cleavage Mechanism Overview
Caption: Simplified representation of the acid-catalyzed cleavage of the peptide amide from the resin.
References
- 1. bachem.com [bachem.com]
- 2. US5523327A - Process for preparing ion exchange resins by chloromethylation of crosslinked styrene copolymers in the presence of saturated hydrocarbon swelling agents - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. | Semantic Scholar [semanticscholar.org]
- 7. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxybenzylamine Hydrobromide as a Precursor for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Hydroxybenzylamine hydrobromide as a versatile precursor in the synthesis of biologically active molecules. The following sections detail its application in the development of potent 12-lipoxygenase (12-LOX) inhibitors and anticancer Schiff base derivatives.
Application: Synthesis of Potent and Selective 12-Lipoxygenase (12-LOX) Inhibitors
4-Hydroxybenzylamine serves as a key building block for a class of potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2][3] Derivatives based on the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have shown nanomolar potency against 12-LOX with excellent selectivity over other related enzymes.[2][4]
Data Presentation: 12-LOX Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using a 4-hydroxybenzylamine-related scaffold.
| Compound ID | Structure | 12-LOX IC₅₀ (nM)[2][4] |
| ML355 (35) | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide | 20 |
| 36 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | 30 |
Experimental Protocol: Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide (ML355) Analogue
This protocol describes a two-step synthesis of a representative 12-LOX inhibitor starting from this compound, which is first converted to the free base, 4-hydroxybenzylamine. The synthesis involves a reductive amination reaction.
Step 1: Liberation of 4-Hydroxybenzylamine from its Hydrobromide Salt
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 8-9.
-
The free base, 4-hydroxybenzylamine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Step 2: Reductive Amination
-
To a solution of 4-hydroxybenzylamine (1.0 eq) and 4-formyl-N-(thiazol-2-yl)benzenesulfonamide (1.0 eq) in methanol (MeOH), add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 12-lipoxygenase signaling pathway and the experimental workflow for the synthesis of the 12-LOX inhibitor.
References
- 1. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxybenzylamine Hydrobromide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Hydroxybenzylamine hydrobromide, with a focus on improving reaction yield. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely used and effective method is the demethylation of 4-methoxybenzylamine using hydrobromic acid. This approach is advantageous because it can be driven to high conversion rates by carefully controlling the reaction conditions, particularly by removing water as the reaction progresses.[1][2]
Q2: Why is it crucial to remove water during the reaction?
A2: Removing excess water from the reaction mixture serves two primary purposes that lead to a higher yield. First, it increases the concentration of hydrobromic acid. Second, it elevates the reaction temperature. Both of these factors enhance the rate and extent of the demethylation of 4-methoxybenzylamine, leading to a more complete conversion to the desired product.[1][2]
Q3: What is the recommended molar ratio of 4-methoxybenzylamine to hydrobromic acid?
A3: A molar ratio of 4-methoxybenzylamine to hydrobromic acid in the range of 1:2 to 1:4 is generally recommended, with a preferred range of 1:2.5 to 1:4 for optimal results.[1][2]
Q4: Can lower concentrations of hydrobromic acid be used for this synthesis?
A4: Yes, one of the advantages of the described method is the ability to use low-concentration hydrobromic acid. The in-situ removal of water effectively concentrates the acid, making the use of high-concentration hydrobromic acid unnecessary.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by observing the generation of methyl bromide gas. The reaction is considered largely complete when the evolution of this gas ceases.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete demethylation reaction. 2. Insufficient removal of water. 3. Suboptimal molar ratio of reactants. | 1. Ensure the reaction temperature is maintained above 126°C after the initial water removal.[3] 2. Continue to distill off water until the distillation temperature at the top of the column is above 120°C.[1][3] 3. Use a molar ratio of 4-methoxybenzylamine to hydrobromic acid between 1:2.5 and 1:4.[1][2] |
| Reaction is Sluggish or Stalls | The concentration of hydrobromic acid is too low due to excess water. | Increase the heating to distill off more water, which will in turn increase the acid concentration and the reaction temperature.[1] |
| Product is Difficult to Purify | Presence of unreacted starting material or side products. | After the reaction is complete, continue distillation to recover excess hydrobromic acid. This can help to drive the reaction to completion and simplify purification.[1] During workup, after neutralization and extraction, adjust the pH carefully to 9-10 to selectively precipitate the product.[1] |
| Inconsistent Results Between Batches | Variations in the rate of heating or the efficiency of the distillation setup. | Utilize an adjustable power heating mantle for precise temperature control. Ensure the distillation apparatus is set up correctly for efficient water removal.[3] |
Experimental Protocol: Demethylation of 4-Methoxybenzylamine
This protocol is based on methodologies described in the cited patents for the synthesis of 4-hydroxybenzylamine.
Materials:
-
4-Methoxybenzylamine
-
Hydrobromic acid (e.g., 25-48% aqueous solution)
-
Sodium hydroxide solution (e.g., 30%)
-
Benzene (or other suitable organic solvent for extraction)
-
Hydrochloric acid (for pH adjustment)
-
Ice
Equipment:
-
1L reactor equipped with a thermometer, dropping funnel, adjustable power heating mantle, mechanical stirrer, and distillation apparatus.
Procedure:
-
Reaction Setup: In a 1L reactor, place the desired amount of hydrobromic acid (e.g., 970.9 g of 25% HBr, which is 3.0 moles).[1]
-
Addition of Starting Material: While stirring, slowly add 4-methoxybenzylamine (e.g., 103.7 g, 0.7558 moles) to the reactor using the dropping funnel.[1][3]
-
Water Removal: After the addition is complete, begin heating the mixture to distill off excess water. Continue this distillation until the temperature at the top of the distillation column reaches over 120°C. At this point, the temperature inside the reactor should be above 126°C.[3]
-
Reaction: Reduce the heating rate to maintain a gentle reflux or a very slow distillation. Maintain the internal reaction temperature above 126°C. The reaction will generate methyl bromide gas, which should be handled appropriately (e.g., absorbed in a solvent or collected via a cold trap). Continue until no more gas is observed to be evolving.[1][3]
-
Recovery of Excess Acid: Once gas evolution has stopped, increase the heating rate to distill and recover the excess hydrobromic acid. Stop the distillation when the reactor temperature rises further.[1][3]
-
Workup:
-
Cool the reaction mixture slightly and add water.
-
Under cooling with an ice-water bath, carefully add a pre-cooled sodium hydroxide solution (e.g., 30%) until any precipitate that forms completely redissolves.
-
Extract the aqueous solution twice with an organic solvent like benzene to remove any non-polar impurities.
-
Separate the aqueous phase and, under ice-water cooling, adjust the pH to 9-10 with hydrochloric acid to precipitate the 4-hydroxybenzylamine.
-
Stir, allow for crystallization, and then collect the solid product by suction filtration.
-
-
Purification and Drying:
-
Wash the filter cake with water.
-
Dry the product under vacuum. For example, rotary vacuum dry at room temperature for 2 hours, then gradually heat to 80°C at a rate of 10°C/h until a constant weight is achieved.[1]
-
Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Methoxybenzylamine:HBr) | 1:2 - 1:4 (1:2.5 - 1:4 preferred) | [1][2] |
| Reaction Temperature (internal) | > 126 °C | [3] |
| Distillation Head Temperature | > 120 °C | [1][3] |
| pH for Product Precipitation | 9 - 10 | [1] |
| Reported Molar Yield | Up to 95.4% | [1] |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
Troubleshooting low yield in demethylation of 3-methoxybenzylamine
This guide provides troubleshooting assistance for researchers encountering low yields during the demethylation of 3-methoxybenzylamine to produce 3-hydroxybenzylamine. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the demethylation of 3-methoxybenzylamine?
A1: The most frequently employed reagents for the demethylation of aryl methyl ethers like 3-methoxybenzylamine are strong Lewis acids, such as Boron tribromide (BBr₃), and strong protic acids, like Hydrobromic acid (HBr).[1] BBr₃ is often preferred for its effectiveness under milder temperature conditions compared to HBr, which typically requires elevated temperatures.[1] Other reagents include aluminum chloride (AlCl₃), magnesium iodide, and various thiolate-based systems.[2][3][4]
Q2: Which demethylation route is better for larger-scale synthesis?
A2: For larger-scale synthesis, demethylation using hydrobromic acid is often favored due to its potential for high yields and a relatively straightforward procedure.[5] A patented method, for example, reports a 94.0% molar yield using 40% HBr.[6]
Q3: What are the primary safety precautions for this reaction?
A3: Safety is critical when handling demethylating agents.
-
Ventilation: Always work in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Reagent Handling: BBr₃ is highly corrosive, moisture-sensitive, and reacts violently with water, fuming vigorously in the air.[4][8] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[9] HBr is a strong, corrosive acid.[5]
-
Quenching: The quenching of BBr₃ reactions is highly exothermic and must be done carefully at low temperatures (e.g., 0 °C).[4][10]
Troubleshooting Guide: Low Yield
Problem: My demethylation reaction resulted in a low yield of 3-hydroxybenzylamine.
This is a common issue that can stem from several factors related to the reaction conditions, workup procedure, or reagent quality. The following sections break down the possible causes and their solutions for the two most common methods.
Route 1: Demethylation using Boron Tribromide (BBr₃)
Possible Cause 1: Incomplete Reaction
-
Solution:
-
Reagent Stoichiometry: Ensure at least one equivalent of BBr₃ is used for the methoxy group. Because the amine group is also a Lewis base, it will react with BBr₃. Therefore, using more than two equivalents of BBr₃ is recommended. An excess of BBr₃ is often necessary for complete conversion.[9]
-
Reaction Temperature: While the reaction is typically started at a low temperature (-78 °C or 0 °C) to control the initial exotherm, the mixture may need to be warmed to room temperature and stirred overnight to ensure the reaction goes to completion.[7][8][9]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.[10]
-
Reagent Quality: BBr₃ is extremely sensitive to moisture. Use a fresh bottle or a recently opened container to ensure its reactivity is not compromised.[9]
-
Possible Cause 2: Product Loss During Workup
-
Solution:
-
Precipitate/Agglomerate Formation: During aqueous workup, boron byproducts can form intractable precipitates or an agglomerate between the aqueous and organic layers, trapping the product.[10][11]
-
Quenching Method: Instead of quenching with methanol (in which the product might be soluble), try quenching by slowly adding the reaction mixture to ice water or a chilled saturated sodium bicarbonate (NaHCO₃) solution.[10][12]
-
pH Adjustment: Your product may exist as a salt, partitioning into the aqueous layer.[10] After extraction, adjust the pH of the aqueous layer to 9-10 to precipitate the free amine product, which can then be filtered or extracted.[5][13]
-
Brine Wash: Using brine (a saturated NaCl solution) can help break up emulsions and improve phase separation.[10]
-
-
Possible Cause 3: Side Reactions
-
Solution:
-
The primary amine of 3-methoxybenzylamine is a nucleophile and can participate in side reactions. Maintaining low temperatures during the addition of BBr₃ can help minimize undesired reactions. The formation of complex boron-amine adducts is expected and is a key part of the reaction pathway.
-
Route 2: Demethylation using Hydrobromic Acid (HBr)
Possible Cause 1: Incomplete Reaction
-
Solution:
-
Acid Concentration and Water Removal: The concentration of HBr and the reaction temperature are critical. For the reaction to proceed efficiently at reflux, excess water must be removed.[5] One effective method involves distilling off water until the temperature at the distillation head rises above 120°C, which increases the effective HBr concentration and the reflux temperature.[6][13]
-
Reaction Time: Ensure the mixture is refluxed for a sufficient period to allow for complete demethylation. Monitor the reaction by TLC if possible.
-
Possible Cause 2: Product Loss During Workup
-
Solution:
-
Precipitation and Isolation: The product, 3-hydroxybenzylamine, is precipitated from the reaction mixture by carefully adjusting the pH. After cooling the reaction, a pre-cooled aqueous solution of sodium hydroxide is added until the initial precipitate dissolves, followed by adjusting the pH to 9-10 with hydrochloric acid under ice-water cooling to precipitate the final product.[6][13] Careful control of this pH adjustment is crucial for maximizing the isolated yield.
-
Data Presentation
Table 1: Comparison of Common Demethylation Protocols for 3-Methoxybenzylamine
| Parameter | Boron Tribromide (BBr₃) Method | Hydrobromic Acid (HBr) Method |
| Solvent | Dry Dichloromethane (DCM)[8][12] | 40% Aqueous HBr (used as reagent and solvent)[6] |
| Equivalents of Reagent | >2 equivalents recommended | 3.5 equivalents (molar ratio of 1:3.5)[6] |
| Temperature | -78 °C or 0 °C to Room Temperature[7][12] | Reflux (>120 °C after water removal)[6] |
| Reaction Time | Typically several hours to overnight[7] | Not explicitly stated, requires distillation time plus reflux |
| Reported Yield | Variable, highly dependent on substrate and workup | Up to 94.0%[6] |
| Key Considerations | Requires inert atmosphere; workup can be challenging.[7][11] | Requires high temperatures and distillation setup.[6][13] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (General Procedure)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzylamine (1.0 eq) in dry dichloromethane (DCM) under an argon or nitrogen atmosphere.[9]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1M solution of BBr₃ in DCM (>2.0 eq) dropwise via syringe.[12]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates the complete consumption of the starting material.[7]
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by pouring it into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO₃.[12]
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer two more times with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: The crude 3-hydroxybenzylamine can be purified by column chromatography or recrystallization.[13]
Protocol 2: Demethylation using Hydrobromic Acid (Based on US Patent US12024483B2)
-
Reaction Setup: To a 1 L reactor equipped with a stirrer, thermometer, dropping funnel, and distillation apparatus, add 708.0 g (3.5 mol) of 40% hydrobromic acid.[6][13]
-
Addition of Starting Material: While stirring, add 137.2 g (1.0 mol) of 3-methoxybenzylamine dropwise through the dropping funnel.[6][13]
-
Removal of Water: After the addition is complete, heat the mixture to distill off excess water. Continue the distillation until the temperature at the top of the distillation apparatus reaches above 120°C.[6][13]
-
Workup: Cool the reaction mixture. Add a pre-cooled aqueous solution of sodium hydroxide until any precipitate that forms completely disappears.[6]
-
Precipitation and Isolation: Under ice-water cooling, adjust the pH of the aqueous phase to 9-10 with hydrochloric acid to precipitate the product.[6][13]
-
Purification and Drying: Collect the precipitate by suction filtration, wash the filter cake with water, and dry under vacuum to obtain the final product.[6][13]
Visualizations
Caption: Reaction mechanism for BBr₃-mediated demethylation.
Caption: General experimental workflow for demethylation.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
How to avoid byproduct formation in 4-Hydroxybenzylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation in reactions involving 4-Hydroxybenzylamine.
I. FAQs - Quick Troubleshooting
1. My N-acylation reaction is giving me the O-acylated product. How do I improve selectivity?
To favor N-acylation over O-acylation, it is crucial to perform the reaction under basic conditions. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine will deprotonate the ammonium salt that may form, thus increasing the nucleophilicity of the amine. Running the reaction at ambient temperature can also enhance selectivity for the kinetically favored N-acylated product.
2. I'm trying to O-alkylate the phenolic hydroxyl group, but I'm getting N-alkylation and/or di-alkylation. What should I do?
For selective O-alkylation, you should employ conditions that decrease the nucleophilicity of the amine. Protecting the amine group, for instance with a Boc group, is the most effective strategy. Alternatively, using a weaker base and a less reactive alkylating agent can also favor O-alkylation, as the phenolic proton is more acidic than the amine protons. To avoid di-alkylation, it is advisable to use a 1:1 stoichiometry of your alkylating agent to 4-Hydroxybenzylamine.
3. My reaction with formaldehyde is producing a polymer instead of the desired product. How can I control this?
The reaction of 4-Hydroxybenzylamine with formaldehyde can lead to the formation of linear oligomers as byproducts.[1][2] To favor the formation of the desired cyclized product (azacyclophane), the reaction should be carried out in a solvent that promotes the pre-organization of 4-Hydroxybenzylamine molecules into cyclic dimers through hydrogen bonding.[2] Dioxane and acetonitrile have been shown to be effective solvents for this purpose.[2]
4. My 4-Hydroxybenzylamine solution is turning dark, and I'm seeing unexpected byproducts. What is happening and how can I prevent it?
The discoloration of your solution is likely due to the oxidation of the phenolic hydroxyl group of 4-Hydroxybenzylamine. This can be initiated by air, light, or trace metal impurities. To prevent this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the compound in a cool, dark place. The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can also help to inhibit oxidation.[3]
5. How do I perform a reaction on the amine without affecting the phenol group?
To selectively react with the amine, the phenolic hydroxyl group can be protected. A common method is to convert it into a silyl ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl). This protecting group is stable under many reaction conditions used for amine modifications and can be easily removed later.
6. How do I selectively react with the phenol group while leaving the amine untouched?
The most reliable method to achieve this is by protecting the amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under conditions typically used for reactions at the phenolic hydroxyl group and can be readily removed under acidic conditions.[1][4][5]
II. In-depth Troubleshooting Guides
Controlling N- vs. O-Acylation
The chemoselectivity of acylation reactions with 4-Hydroxybenzylamine is highly dependent on the reaction pH. The general principle is that acidic conditions favor O-acylation, while basic conditions favor N-acylation.[6]
-
For Selective N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. To enhance this selectivity, use a base such as pyridine or triethylamine to scavenge the acid byproduct of the reaction and ensure the amine remains in its more nucleophilic free base form.
-
For Selective O-Acylation: Under acidic conditions, the amino group is protonated, which significantly reduces its nucleophilicity. This allows the less basic phenolic hydroxyl group to be the primary nucleophile. Using an acid catalyst like perchloric acid (HClO₄) with an acylating agent like acetic anhydride can lead to selective O-acylation.[6]
Achieving Selective N- vs. O-Alkylation
The competition between N- and O-alkylation is a common challenge. Several factors can be adjusted to control the selectivity:
-
Protecting Groups: The most robust method is to use an orthogonal protecting group strategy. Protect the amine (e.g., with Boc) to achieve selective O-alkylation, or protect the phenol (e.g., as a silyl ether) for selective N-alkylation.
-
Basicity and Nucleophilicity: The phenoxide anion, formed by deprotonating the hydroxyl group with a suitable base, is a strong nucleophile. However, the amine can also be alkylated. Over-alkylation to form a quaternary ammonium salt is also a possibility. Using a bulky base can favor deprotonation of the less sterically hindered phenol.
-
Leaving Group: The nature of the leaving group on the alkylating agent can influence selectivity. Harder leaving groups tend to favor reaction at the harder oxygen nucleophile, while softer leaving groups may favor the softer nitrogen nucleophile.
Preventing Polymerization in Reactions with Aldehydes
The condensation of 4-Hydroxybenzylamine with aldehydes, particularly formaldehyde, can result in the formation of linear polymers or oligomers as major byproducts.[1][2] The key to controlling this reaction is to promote the formation of a cyclic dimer intermediate, which then reacts to form the desired macrocyclic product.
-
Solvent Choice: Solvents that can facilitate the formation of intermolecular hydrogen bonds between 4-Hydroxybenzylamine molecules are crucial. Dioxane, acetonitrile, and DMF have been reported to give good yields of the desired azacyclophane.[2]
-
Concentration: Running the reaction under high dilution can favor intramolecular cyclization over intermolecular polymerization.
Minimizing Oxidative Byproducts
The phenolic moiety of 4-Hydroxybenzylamine is susceptible to oxidation, which can lead to the formation of colored impurities and other byproducts. This is often catalyzed by light, air (oxygen), and metal ions.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: The addition of a radical scavenger like BHT can be beneficial.[3]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be effective.
Orthogonal Protection and Deprotection Strategies
For complex syntheses involving multiple reaction steps, an orthogonal protection strategy is essential. This involves using protecting groups for the amine and phenol that can be removed under different conditions.
-
Amine Protection: The Boc group is a common choice. It is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[1][4][5][7]
-
Phenol Protection: Silyl ethers, such as TBDMS, are frequently used to protect phenols. They are generally stable to basic and nucleophilic reagents and are cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.[8][9]
III. Experimental Protocols
Selective N-Acetylation of 4-Hydroxybenzylamine
-
Procedure: Dissolve 4-Hydroxybenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Selective O-Acetylation of 4-Hydroxybenzylamine
-
Procedure: Dissolve 4-Hydroxybenzylamine (1 equivalent) in acetic acid. Add a catalytic amount of perchloric acid (HClO₄). Add acetic anhydride (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[6]
Selective N-Benzylation of 4-Hydroxybenzylamine
-
Procedure: To a solution of 4-Hydroxybenzylamine (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 equivalents). Add benzyl bromide (1.1 equivalents) and stir the reaction at room temperature overnight. Monitor by TLC. After completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Selective O-Benzylation of 4-Hydroxybenzylamine
-
Procedure: Dissolve 4-cyanophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone. Add benzyl bromide (1.1 equivalents) and reflux the mixture for 4-6 hours. After cooling, filter off the solids and concentrate the filtrate. The resulting 4-(benzyloxy)benzonitrile is then reduced to 4-(benzyloxy)benzylamine using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This multi-step process avoids direct alkylation of 4-hydroxybenzylamine, thus preventing N-alkylation. Yields for the O-benzylation step are typically high (92-99%), and the subsequent reduction yields the desired product in good yields (49-80%).[10]
Boc Protection of the Amino Group in 4-Hydroxybenzylamine
-
Procedure: Dissolve 4-Hydroxybenzylamine (1 equivalent) and triethylamine (1.5 equivalents) in a mixture of THF and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir at room temperature for 12-24 hours. Monitor by TLC. After completion, remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Boc protected product.[4][5]
Silyl Protection of the Phenolic Hydroxyl Group in 4-Hydroxybenzylamine
-
Procedure: Dissolve 4-Hydroxybenzylamine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Deprotection of N-Boc-4-Hydroxybenzylamine
-
Procedure: Dissolve the N-Boc protected 4-Hydroxybenzylamine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-3 hours. Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as a TFA salt.[1][7]
Deprotection of O-TBDMS-4-Hydroxybenzylamine
-
Procedure: Dissolve the O-TBDMS protected 4-Hydroxybenzylamine in THF. Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) and stir at room temperature for 1-4 hours. Monitor by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.[8]
IV. Data Summaries
Table 1: Common Byproducts in 4-Hydroxybenzylamine Reactions and Their Prevention
| Reaction Type | Common Byproduct(s) | Prevention Strategy |
| N-Acylation | O-Acylated product, Di-acylated product | Use basic conditions (e.g., pyridine, TEA). |
| O-Acylation | N-Acylated product, Di-acylated product | Use acidic conditions (e.g., HClO₄ catalyst). |
| N-Alkylation | O-Alkylated product, Di-alkylated product, Quaternary ammonium salt | Protect the hydroxyl group; use a 1:1 stoichiometry. |
| O-Alkylation | N-Alkylated product, Di-alkylated product | Protect the amino group; use a weaker base. |
| Reaction with Formaldehyde | Linear oligomers/polymers | Use solvents promoting H-bonding (e.g., dioxane, ACN).[2] |
| General Reactions | Oxidized byproducts (quinones, etc.) | Work under an inert atmosphere; use degassed solvents.[3] |
Table 2: Recommended Conditions for Selective Reactions
| Desired Reaction | Reagents | Solvent | Catalyst/Base | Temperature |
| Selective N-Acetylation | Acetyl chloride | DCM | Triethylamine | 0 °C to RT |
| Selective O-Acetylation | Acetic anhydride | Acetic acid | Perchloric acid | RT |
| Selective N-Benzylation | Benzyl bromide | DMF | Potassium carbonate | RT |
| Selective O-Benzylation | Benzyl bromide (on 4-cyanophenol) | Acetone | Potassium carbonate | Reflux |
| Boc Protection (Amine) | Boc₂O | THF/Water | Triethylamine | RT |
| TBDMS Protection (Phenol) | TBDMSCl | DMF | Imidazole | 0 °C to RT |
Table 3: Orthogonal Protecting Groups for 4-Hydroxybenzylamine
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Amino | tert-Butoxycarbonyl (Boc) | Boc₂O, TEA, THF/H₂O | TFA/DCM or HCl/dioxane | Stable to base, nucleophiles, and mild acid.[1][4][5] |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF/THF or mild acid | Stable to base and many nucleophiles.[8][9] |
V. Visual Guides
DOT Diagram: General Reactivity of 4-Hydroxybenzylamine
Caption: General reactivity pathways of 4-Hydroxybenzylamine.
DOT Diagram: N- vs. O-Acylation Pathways
Caption: Influence of pH on N- vs. O-acylation selectivity.
DOT Diagram: N- vs. O-Alkylation Pathways
Caption: Use of protecting groups for selective alkylation.
DOT Diagram: Orthogonal Protection Strategy Workflow
Caption: Orthogonal protection workflow for selective reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxybenzylamine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxybenzylamine Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-Hydroxybenzylamine?
A1: The most widely adopted method for the synthesis of 4-Hydroxybenzylamine on a larger scale is the demethylation of 4-methoxybenzylamine using hydrobromic acid (HBr).[1][2] This method is favored due to its relatively straightforward procedure and potential for high yields. Alternative routes, such as the reduction of 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile, are also employed but may require more specialized reagents or conditions like high pressure and expensive catalysts.[1]
Q2: What are the critical parameters to control during the demethylation of 4-methoxybenzylamine with HBr?
A2: The key parameters to optimize for a successful synthesis are:
-
Concentration of Hydrobromic Acid: The concentration of HBr is a crucial factor.[3] Higher concentrations generally lead to a faster reaction rate.
-
Molar Ratio of Reactants: The molar ratio of HBr to 4-methoxybenzylamine typically ranges from 2:1 to 4:1, with a preferred ratio of 2.5:1 to 4:1.[1][2]
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often at reflux. Removing excess water during the reaction can increase the boiling point and, consequently, the reaction rate.[1][2]
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion without significant product degradation.
Q3: How is the this compound salt typically isolated and purified?
A3: After the demethylation reaction, the crude product is typically worked up by adjusting the pH of the solution. The hydrobromide salt is then crystallized from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining high-purity crystals. Common techniques involve cooling the saturated solution slowly to promote the formation of well-defined crystals and avoid "oiling out".[4]
Q4: What are some common side products or impurities I should be aware of?
A4: Incomplete demethylation can result in the presence of the starting material, 4-methoxybenzylamine, in the final product. Over-reaction or side reactions at high temperatures can lead to the formation of other brominated species or degradation products. The presence of these impurities can complicate the crystallization process and affect the purity of the final product.
Data Presentation: Optimizing Reaction Conditions
While specific quantitative data for the demethylation of 4-methoxybenzylamine is proprietary, the following table, based on a study of a similar demethylation of 2-methoxynaphthalene, illustrates the expected trend of how HBr concentration can influence reaction conversion. This data should be used as a general guide for optimization.
| Molar Equivalents of HBr | Conversion (%) |
| 0.5 | Low |
| 2.5 | Moderate |
| 4.5 | High (Optimal) |
| > 4.5 | Decreasing (due to side reactions) |
Table 1: Representative data showing the effect of HBr concentration on the conversion of an aryl methyl ether. The optimal concentration balances reaction rate with the formation of unwanted side products.[5]
Experimental Protocols
Synthesis of this compound via Demethylation of 4-Methoxybenzylamine
This protocol is a synthesized procedure based on common methods described in the literature.[1][2]
Materials:
-
4-Methoxybenzylamine
-
Hydrobromic acid (48% aqueous solution)
-
Suitable solvent for crystallization (e.g., isopropanol, ethanol/water mixture)
-
Sodium hydroxide solution (for pH adjustment during work-up if isolating the free base first)
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and distillation apparatus, add hydrobromic acid (e.g., 3.5 molar equivalents).
-
Addition of Starting Material: Slowly add 4-methoxybenzylamine (1.0 molar equivalent) to the hydrobromic acid with stirring.
-
Reaction: Heat the mixture to reflux. To increase the reaction temperature and rate, excess water can be removed by distillation.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
If isolating the hydrobromide salt directly, proceed to crystallization.
-
If isolating the free base first, carefully neutralize the mixture with a sodium hydroxide solution to the isoelectric point (around pH 9-10) to precipitate the 4-hydroxybenzylamine.[2] The free base can then be filtered and washed.
-
-
Hydrobromide Salt Formation and Crystallization:
-
Dissolve the crude 4-hydroxybenzylamine (or the cooled reaction mixture) in a minimal amount of a suitable hot solvent.
-
If starting from the free base, add a stoichiometric amount of hydrobromic acid.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues in the synthesis and crystallization of this compound.
References
- 1. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 2. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 3. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Hydroxybenzylamine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Hydroxybenzylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 4-hydroxybenzaldehyde or 4-methoxybenzylamine.
-
Byproducts of the reaction: Including over-alkylated species or products from side reactions.
-
Reagents and catalysts: Residual reducing agents, acids, or bases used during the synthesis.
-
Solvents: Residual solvents from the reaction or initial workup.
Q2: What is the typical melting point of pure this compound?
A2: The reported melting point for this compound is in the range of 200-203°C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a well-sealed container, protected from light and moisture, at room temperature. Phenolic compounds and amines can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: My purified product is discolored (e.g., yellow or brown). What could be the cause?
A4: Discoloration often indicates the presence of oxidized impurities. This can happen if the compound is exposed to air and light, especially at elevated temperatures during purification. Using techniques like activated carbon treatment during recrystallization can sometimes help remove colored impurities.
Troubleshooting Guides
Issue 1: "Oiling Out" During Recrystallization
"Oiling out" is a common issue where the compound separates as a liquid instead of forming solid crystals.
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of the hot solvent to the mixture to decrease the saturation.
-
Slow Cooling: Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Solvent System Modification: The polarity of the solvent may not be ideal.
-
If using a single solvent, try a co-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a few drops of the good solvent to redissolve the solid before cooling.
-
Experiment with different solvent systems.
-
-
Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystallization.
Issue 2: Low Recovery After Purification
Troubleshooting Steps:
-
Check Mother Liquor: A significant amount of product may remain dissolved in the mother liquor. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Check the purity of the second crop, as it may be lower than the first.
-
Optimize Solvent Choice: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Avoid Premature Crystallization: Ensure all the crude material is fully dissolved in the minimum amount of hot solvent before cooling. If the solution is cooled too early, the yield will be reduced.
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Typical Purity | >98% | >99% | Variable, often used as a preliminary step |
| Typical Yield | 70-90% | 50-80% | >90% (for the extraction step itself) |
| Scale | Milligrams to Kilograms | Micrograms to Grams | Milligrams to Kilograms |
| Time Requirement | Moderate | High | Low |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Methanol/Isopropanol, or Ethanol/Diethyl Ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved.
-
If a co-solvent is used (e.g., water or diethyl ether), add it dropwise to the hot solution until the solution becomes slightly turbid. Then, add a few drops of the primary solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of Dichloromethane/Methanol or Ethyl Acetate/Methanol, potentially with a small amount of acetic or hydrobromic acid to improve peak shape)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent.
-
Adsorb the crude material onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica with the adsorbed compound onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Acid-Base Extraction Protocol
This method is useful for removing neutral or acidic impurities.
Materials:
-
Crude this compound
-
Aqueous acid solution (e.g., 1 M HCl or HBr)
-
Aqueous base solution (e.g., 1 M NaOH or NaHCO₃)
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in water or a dilute aqueous acid solution.
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any neutral or acidic organic impurities. The desired product will remain in the aqueous layer as the hydrobromide salt.
-
Separate the aqueous layer.
-
To isolate the free base (4-Hydroxybenzylamine), carefully basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to the appropriate pH.
-
Extract the free base into an organic solvent.
-
To recover the hydrobromide salt, the free base can be redissolved in a suitable solvent and treated with a stoichiometric amount of hydrobromic acid, followed by crystallization.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for "oiling out" during crystallization.
Challenges in the scale-up of 4-Hydroxybenzylamine synthesis
Technical Support Center: Synthesis of 4-Hydroxybenzylamine
Welcome to the technical support center for the synthesis of 4-Hydroxybenzylamine (CAS: 696-60-6). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 4-Hydroxybenzylamine production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Hydroxybenzylamine?
A1: The most common and industrially relevant synthesis routes for 4-Hydroxybenzylamine are:
-
Reductive Amination of 4-Hydroxybenzaldehyde: This is a widely used method where 4-hydroxybenzaldehyde is reacted with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine. Common reducing agents include hydrogen gas with a catalyst (e.g., Raney Nickel, Pd/C) or other chemical reductants.[1][2]
-
Demethylation of 4-Methoxybenzylamine: This route involves cleaving the methyl ether of the more readily available 4-methoxybenzylamine, typically using a strong acid like hydrobromic acid (HBr) at elevated temperatures.[3]
Q2: Which synthesis route is most suitable for large-scale production?
A2: The choice of route for scale-up depends on several factors including cost of starting materials, equipment availability, safety considerations, and waste disposal.
-
Reductive amination is often preferred for its high atom economy and potentially cleaner reaction profile if catalytic hydrogenation is used. However, it requires specialized high-pressure reactors and careful handling of hydrogen gas and pyrophoric catalysts like Raney Nickel.[1][4]
-
Demethylation can be simpler in terms of equipment (not requiring a high-pressure setup) but involves highly corrosive acids and can generate significant waste streams, which can be a challenge at an industrial scale.[3][5]
Q3: What are the critical safety precautions for scaling up 4-Hydroxybenzylamine synthesis?
A3: Safety is paramount. Key precautions include:
-
Handling Reagents:
-
Raney Nickel: Highly pyrophoric when dry and must be handled under a solvent (e.g., ethanol, water).
-
Hydrogen Gas: Highly flammable and explosive. Requires a pressure-rated reactor, proper ventilation, and monitoring for leaks.
-
Hydrobromic Acid: Extremely corrosive and toxic. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.[5][6]
-
-
Reaction Conditions:
-
Exothermic Reactions: Both reductive amination and demethylation can be exothermic. Temperature must be carefully controlled with an adequate cooling system to prevent runaway reactions.[7]
-
Pressure Build-up: When heating solvents in a sealed reactor, pressure will increase. Ensure the vessel is rated for the expected pressures and equipped with a pressure relief valve.[8]
-
-
General Precautions: Ensure adequate ventilation, use appropriate PPE (goggles, gloves, lab coat), and have safety showers and eyewash stations readily accessible.[6][9]
Q4: What are common impurities and how can they be minimized?
A4: Impurity profiles can change significantly during scale-up.[7]
-
In Reductive Amination:
-
4-Hydroxybenzyl alcohol: Formed by the reduction of the starting aldehyde before imine formation. This can be minimized by ensuring the imine is formed before the reduction step is initiated.[5]
-
Secondary/Tertiary Amines: Result from the reaction of the product (4-hydroxybenzylamine) with the intermediate imine. Using an excess of ammonia can help suppress the formation of these byproducts.[5]
-
-
In Demethylation:
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-methoxybenzylamine.
-
Degradation Products: Prolonged exposure to high temperatures and strong acid can cause product degradation. Optimizing reaction time is crucial.[5]
-
-
Minimization & Removal: Purification is typically achieved by recrystallization. Choosing a suitable solvent system (e.g., ethanol/ether) is critical for effective impurity removal.[1][10] Adjusting the pH during work-up can also help separate acidic or basic impurities.[5]
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of 4-Hydroxybenzylamine synthesis in a problem-solution format.
Route 1: Reductive Amination of 4-Hydroxybenzaldehyde
Problem 1: Low Yield or Incomplete Reaction
-
Possible Cause 1: Inactive catalyst (e.g., Raney Nickel, Pd/C).
-
Solution: Ensure the catalyst is fresh and has been stored and handled properly to prevent deactivation. For catalytic hydrogenations, check that the starting materials and solvent are free from impurities that could act as catalyst poisons.[5]
-
-
Possible Cause 2: Insufficient hydrogen pressure or leaks in the system.
-
Solution: On a larger scale, ensuring homogenous delivery of hydrogen is critical. Check the system for leaks and maintain the recommended hydrogen pressure throughout the reaction.
-
-
Possible Cause 3: Poor mixing/mass transfer.
-
Solution: What works in a flask with a magnetic stir bar may not be sufficient in a large reactor. Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer. Evaluate the stirrer design (e.g., anchor vs. turbine) for suitability.[7]
-
Problem 2: Formation of Significant Byproducts
-
Possible Cause 1: Formation of 4-hydroxybenzyl alcohol.
-
Solution: This occurs when the aldehyde is reduced before the imine forms. Ensure sufficient time is allowed for imine formation before initiating the reduction (e.g., before heating or introducing the reducing agent).[5]
-
-
Possible Cause 2: Formation of secondary amines (e.g., bis(4-hydroxybenzyl)amine).
-
Solution: This is a common side reaction. It can be suppressed by using a large excess of ammonia in the reaction mixture.[5]
-
Route 2: Demethylation of 4-Methoxybenzylamine
Problem 1: Reaction is Slow or Incomplete
-
Possible Cause 1: Incorrect concentration of hydrobromic acid (HBr).
-
Possible Cause 2: Low reaction temperature.
-
Solution: Ensure the mixture reaches the target temperature required for efficient demethylation. Thermal gradients can be an issue in large vessels, so confirm the temperature is uniform throughout the reactor.[7]
-
Problem 2: Low Isolated Yield After Work-up
-
Possible Cause 1: Inefficient extraction or precipitation.
-
Possible Cause 2: Product degradation.
-
Solution: Prolonged reaction times at high temperatures in strong acid can lead to degradation. Monitor the reaction by HPLC or TLC and stop it once the starting material is consumed to avoid significant product loss.[5]
-
Data Presentation
Table 1: Comparison of Common Synthesis Routes
| Parameter | Reductive Amination of 4-Hydroxybenzaldehyde | Demethylation of 4-Methoxybenzylamine |
| Starting Materials | 4-Hydroxybenzaldehyde, Ammonia, Reducing Agent | 4-Methoxybenzylamine, Hydrobromic Acid |
| Typical Yield | 85-95%[1][2] | High, but can vary with conditions |
| Key Equipment | High-pressure autoclave (for hydrogenation) | Glass-lined reactor (acid resistant) |
| Primary Safety Hazard | Flammable hydrogen gas, pyrophoric catalyst[6] | Highly corrosive and toxic acid[3][5] |
| Scale-up Advantage | High atom economy, potentially cleaner process | Simpler equipment setup (no high pressure) |
| Scale-up Challenge | Catalyst handling/filtration, gas transfer | Corrosive reagents, waste acid disposal |
Experimental Protocols
Protocol 1: Reductive Amination via Catalytic Hydrogenation
This protocol is based on established laboratory procedures.[1][2][10]
-
Reactor Setup: To a high-pressure autoclave, add 4-hydroxybenzaldehyde (1.0 eq), methanol or ethanol as a solvent (approx. 5-10 volumes), and Raney Nickel (approx. 5-10 wt% of the aldehyde), ensuring the catalyst is kept wet with solvent at all times.
-
Ammonia Addition: Cool the vessel (e.g., to 10°C) and saturate the solution with ammonia. This can be done by bubbling ammonia gas or by adding a concentrated aqueous ammonia solution.[1][2]
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 atm, depending on equipment) and begin vigorous stirring.[1]
-
Reaction Monitoring: The reaction is often exothermic; maintain the temperature at the desired setpoint (e.g., room temperature or slightly elevated). Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via HPLC/TLC until the starting material is consumed (typically 6-24 hours).[2]
-
Work-up and Isolation:
-
Depressurize the reactor and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter pad as it can ignite. Wash the filter cake with additional solvent.[2]
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ether, to yield pure 4-hydroxybenzylamine.[1]
-
Visualizations
Diagrams
Caption: General experimental workflow for 4-Hydroxybenzylamine synthesis.
Caption: Troubleshooting logic for low yield in reductive amination.
Caption: Reaction pathway for reductive amination of 4-hydroxybenzaldehyde.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 4-Hydroxybenzylamine [benchchem.com]
- 3. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4-Hydroxybenzylamine | 696-60-6 [amp.chemicalbook.com]
Degradation pathways of 4-Hydroxybenzylamine hydrobromide under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Hydroxybenzylamine hydrobromide, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is generally more stable in acidic to neutral aqueous solutions compared to alkaline conditions.[1][2][3] The phenolic hydroxyl group contributes to this stability at lower pH.[2][3] However, under forced conditions such as elevated temperatures and prolonged exposure to strong acids, degradation can occur.[4][5]
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the benzylic C-N bond. The reaction is initiated by the protonation of the primary amine, making the benzylic carbon more susceptible to nucleophilic attack by water. This leads to the formation of 4-hydroxybenzyl alcohol and ammonium bromide as the primary degradation products.
Q3: What are the primary degradation products of this compound in an acidic medium?
A3: The primary degradation products expected from the acid-catalyzed hydrolysis of this compound are:
-
4-Hydroxybenzyl alcohol
-
Ammonium bromide
Under oxidative stress conditions, 4-hydroxybenzyl alcohol could potentially oxidize further to 4-hydroxybenzaldehyde and subsequently to 4-hydroxybenzoic acid.
Troubleshooting Guides
This section addresses common issues that may be encountered during experimental work with this compound under acidic conditions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant degradation is observed. | 1. Stress conditions are too mild (low acid concentration, low temperature, or short duration).[6] 2. The analytical method is not sensitive enough to detect low levels of degradation products. | 1. Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl). 2. Elevate the temperature (e.g., from 40°C to 60°C or 80°C).[6] 3. Extend the duration of the stress study. 4. Validate the analytical method to ensure it can detect and quantify potential degradation products at low concentrations. |
| The degradation is too rapid, leading to complete loss of the parent compound. | 1. Stress conditions are too harsh (high acid concentration or high temperature).[5] | 1. Decrease the acid concentration. 2. Lower the reaction temperature. 3. Reduce the exposure time and sample at earlier time points. |
| Poor peak shape or resolution in the HPLC analysis. | 1. Inappropriate mobile phase pH.[7] 2. The stationary phase is not suitable for separating the parent compound and its degradation products. 3. Co-elution of degradation products. | 1. Adjust the pH of the mobile phase. A lower pH (around 2.5-3.5) often improves the peak shape for phenolic compounds. 2. Optimize the gradient of the mobile phase to enhance separation. 3. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). |
| Mass imbalance is observed in the stability study. | 1. Some degradation products are not being detected by the UV detector at the chosen wavelength. 2. Formation of volatile degradation products. 3. Degradation products are adsorbing to the sample vials or HPLC column. | 1. Use a photodiode array (PDA) detector to screen for degradation products at multiple wavelengths. 2. Employ a mass spectrometer (LC-MS) to identify all potential degradation products.[8] 3. Use silanized glassware to minimize adsorption. |
Quantitative Data
The following table summarizes hypothetical data on the degradation of this compound under various acidic conditions after 24 hours. This data is for illustrative purposes to guide experimental design.
| Condition | Temperature (°C) | % Degradation | 4-Hydroxybenzyl Alcohol (% Peak Area) | Other Impurities (% Peak Area) |
| 0.1N HCl | 40 | 2.5 | 2.3 | < 0.2 |
| 0.1N HCl | 60 | 8.1 | 7.8 | < 0.3 |
| 0.1N HCl | 80 | 15.2 | 14.5 | 0.7 |
| 1N HCl | 40 | 7.9 | 7.5 | 0.4 |
| 1N HCl | 60 | 22.5 | 21.8 | 0.7 |
| 1N HCl | 80 | 45.8 | 44.1 | 1.7 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To investigate the degradation pathway of this compound in an acidic solution and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1N and 1N solutions
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphoric acid
-
Class A volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
-
Stress Conditions:
-
For acidic degradation, mix equal volumes of the drug stock solution and 0.2N or 2N HCl to achieve final concentrations of 0.5 mg/mL drug in 0.1N or 1N HCl, respectively.
-
Prepare a control sample by diluting the stock solution with an equal volume of water.
-
Incubate the samples and the control at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., 0.1N or 1N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient could be: 95% A to 60% A over 20 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative peak areas of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to confirm their structures.[8]
-
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Emulsions in Demethylation Reaction Workups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling emulsions encountered during the workup of demethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my demethylation workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets. In the context of a demethylation reaction workup, emulsions often form due to:
-
Presence of Particulate Matter: Fine solid particles, which can be residual reagents, byproducts, or precipitated product, can stabilize the interface between the organic and aqueous layers.
-
Surfactant-like Byproducts: The reaction may produce amphiphilic molecules that act as surfactants, reducing the interfacial tension between the two liquid phases and promoting emulsification.
-
High Shear Mixing: Vigorous shaking or stirring during the extraction process can break up the liquid phases into very small droplets, leading to a stable emulsion.
-
Use of Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform are known to be more prone to forming emulsions, especially when extracting basic aqueous solutions.[1]
-
Formation of Phenolic Salts: After demethylation of aryl methyl ethers, the resulting phenols can be deprotonated in a basic aqueous wash to form phenoxide salts, which can act as surfactants.
Q2: I've formed an emulsion. What is the first and simplest thing I should do?
The simplest first step is patience. Often, a weakly stabilized emulsion will break on its own if left undisturbed in a separatory funnel for 15 to 30 minutes. You can also try gently swirling the separatory funnel or gently stirring the interface between the two layers with a glass rod to encourage the droplets to coalesce.
Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?
Yes, several strategies can help prevent emulsion formation:
-
Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent by rotary evaporation and then redissolving the residue in a different, less emulsion-prone extraction solvent.[1]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal shear force.
-
Solvent Choice: If possible, choose an extraction solvent that is less likely to form emulsions. For example, ethyl acetate may be a better choice than dichloromethane in some cases.
-
Pre-filtration: If you suspect the presence of fine solids, filtering the reaction mixture before the aqueous workup can remove potential emulsion stabilizers.
Troubleshooting Guide for Persistent Emulsions
If an emulsion persists after allowing it to stand, the following troubleshooting guide provides a systematic approach to breaking it.
Caption: A troubleshooting workflow for handling persistent emulsions.
Comparison of Emulsion Breaking Techniques
The following table provides a qualitative comparison of common techniques for breaking emulsions in demethylation reaction workups.
| Technique | Principle of Action | Speed | Effectiveness | Potential Downsides |
| Allowing to Stand | Gravity-induced coalescence of droplets. | Slow | Low for stable emulsions | Ineffective for persistent emulsions. |
| Salting Out (Brine) | Increases the ionic strength and density of the aqueous phase, promoting phase separation. | Moderate | High | May decrease the solubility of highly polar products in the aqueous layer. |
| Filtration (Celite®) | Physical disruption of the emulsion by passing it through a filter aid, which breaks up the droplets. | Moderate to Fast | High, especially for emulsions stabilized by solids. | Potential for product loss due to adsorption on the Celite®. |
| Centrifugation | Accelerates phase separation through the application of centrifugal force. | Fast | Very High | Requires access to a centrifuge; may be impractical for very large volumes. |
| pH Adjustment | Alters the charge of species at the interface (e.g., phenoxides), changing their solubility and destabilizing the emulsion. | Moderate to Fast | Moderate to High | The product's stability may be affected by changes in pH. |
| Solvent Addition | Changes the polarity of the organic phase, which can help to dissolve emulsifying agents. | Moderate | Moderate | Dilutes the product and requires subsequent removal of the added solvent. |
| Heating/Cooling | Changes the viscosity and interfacial tension of the liquids, which can promote coalescence. | Slow to Moderate | Low to Moderate | Risk of product degradation with heating; slow process for cooling/freezing. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")
This is often the first and most effective method to try for many common emulsions.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated aqueous solution of sodium chloride (brine)
-
Beakers or flasks for collecting the separated layers
Procedure:
-
Secure the separatory funnel in a ring stand and allow it to stand for 5-10 minutes to see if any initial separation occurs.
-
Slowly add a volume of saturated brine to the separatory funnel, roughly 10-20% of the total volume of the aqueous layer.
-
Stopper the funnel and gently rock or swirl it. Do not shake vigorously , as this can reform the emulsion.
-
Allow the funnel to stand and observe. The emulsion should start to break, and a clearer interface between the layers should become visible.
-
If the emulsion persists, add another portion of brine and repeat the gentle mixing.
-
Once the layers have clearly separated, carefully drain the lower layer, followed by the upper layer, into separate containers.
Caption: Experimental workflow for breaking an emulsion using brine.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
This method is particularly effective for emulsions stabilized by fine solid particles.
Materials:
-
Emulsified mixture
-
Celite® (diatomaceous earth)
-
Büchner or fritted glass funnel
-
Filter paper (if using a Büchner funnel)
-
Filter flask
-
Vacuum source
-
Extraction solvent
Procedure:
-
Set up a filtration apparatus using a Büchner or fritted glass funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel (if using).
-
Add a 1-2 cm layer of Celite® to the funnel to form a filter bed.
-
Wet the Celite® pad with the organic solvent used in the extraction and apply a gentle vacuum to pack the pad. Discard the solvent that passes through.
-
Carefully and slowly pour the entire emulsified mixture onto the center of the Celite® pad under a gentle vacuum.
-
The filtrate collected in the flask should consist of two clear, separate layers.
-
If product remains on the Celite® pad, it can be washed with a small amount of fresh organic solvent.
-
Transfer the filtrate to a clean separatory funnel to separate the aqueous and organic layers.
Caption: Experimental workflow for breaking an emulsion using Celite® filtration.
Protocol 3: Breaking an Emulsion by Centrifugation
This is a highly effective physical method for breaking stubborn emulsions, particularly for smaller scale reactions.
Materials:
-
Emulsified mixture
-
Centrifuge tubes of appropriate size and material
-
Centrifuge
Procedure:
-
Carefully transfer the emulsified mixture into centrifuge tubes. Ensure that the tubes are balanced by filling them to the same level.
-
Place the balanced tubes in the centrifuge rotor, ensuring they are positioned opposite each other.
-
Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. The optimal speed and time may need to be determined empirically.
-
After centrifugation, carefully remove the tubes. The mixture should be separated into distinct organic and aqueous layers, sometimes with a solid pellet at the interface.
-
Carefully decant or pipette the upper layer, and then the lower layer, into separate containers.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Hydroxybenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during chemical reactions involving 4-Hydroxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning in my reaction with 4-Hydroxybenzylamine?
A1: The most common indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete halt of the reaction.[1][2]
-
A noticeable reduction in product yield and selectivity.[1]
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1]
-
A change in the physical appearance of the catalyst, such as a change in color.[1]
Q2: What are the primary sources of catalyst poisons in these reactions?
A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction setup itself. Common poisons for catalysts like palladium, platinum, nickel, and rhodium include:
-
Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons.[1][3][4]
-
Nitrogen compounds: While 4-Hydroxybenzylamine is the intended reactant, other amines, amides, pyridine, and nitrogen-containing heterocycles can act as inhibitors.[1][5][6] The product of the reaction, if it is a different amine, can also sometimes inhibit the catalyst.[6]
-
Heavy metals: Traces of lead, mercury, and arsenic can irreversibly poison the catalyst.[1][7]
-
Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto the active sites of the catalyst.[1]
-
Halides: Organic and inorganic halides can deactivate catalysts.[1][8]
-
Water: In some cases, water can act as a poison by promoting side reactions or altering the catalyst support.[1][9]
Q3: Can the 4-Hydroxybenzylamine starting material itself be a source of poisons?
A3: Yes, the 4-Hydroxybenzylamine feedstock can contain impurities from its synthesis process that may act as catalyst poisons. It is crucial to use high-purity starting materials. Potential impurities could include sulfur-containing reagents or byproducts.
Q4: How can I identify the specific poison affecting my catalyst?
A4: Identifying the specific poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): To detect trace metal contaminants on the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition and chemical states of elements on the catalyst surface.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): To characterize adsorbed species and coke deposits.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of the feedstock: To identify volatile organic impurities that could be poisons.
-
Combustion Analysis: To determine the sulfur and carbon content on the catalyst.[1]
Q5: What preventative measures can I take to avoid catalyst poisoning?
A5:
-
Use high-purity 4-Hydroxybenzylamine, solvents, and gases.
-
Purify the feedstock if impurities are suspected.
-
Use guard beds to remove known poisons before the reactant stream reaches the catalyst.
-
Ensure the reactor and all lines are thoroughly cleaned and free of contaminants.
-
Optimize reaction conditions (temperature, pressure, stirring) to minimize side reactions that could produce inhibitory byproducts.
Q6: Is catalyst regeneration possible, and what are the common methods?
A6: Regeneration is often possible, depending on the nature of the poison and the catalyst. Common methods include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., under vacuum or in a flow of inert gas or hydrogen) can desorb some weakly bound poisons.[10]
-
Chemical Washing: Washing the catalyst with specific solvents, acids, or bases can remove certain poisons.[10] For amine poisoning, a wash with a mild acid might be effective.
-
Oxidative Regeneration: A controlled oxidation can burn off carbonaceous deposits (coking). This is often followed by a reduction step to reactivate the metallic catalyst.[10]
Troubleshooting Guides
Problem: Reaction is sluggish or has stopped completely.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Stop the reaction and analyze a small sample of the reaction mixture and the catalyst. 2. Check the purity of the 4-Hydroxybenzylamine and solvents for potential poisons. 3. If a poison is identified, attempt to regenerate the catalyst or use a fresh batch of catalyst. |
| Insufficient Hydrogen | 1. Check for leaks in the hydrogenation apparatus. 2. Ensure adequate stirring to maintain saturation of the liquid phase with hydrogen. |
| Poor Catalyst Activity | 1. Verify the age and storage conditions of the catalyst. 2. Ensure the catalyst was properly activated if required. |
Problem: Product yield is lower than expected, with starting material remaining.
| Possible Cause | Troubleshooting Step |
| Partial Catalyst Deactivation | 1. Increase catalyst loading to see if the reaction goes to completion. 2. Analyze the catalyst for poisons. 3. Consider a continuous-flow setup where the catalyst is constantly exposed to fresh reactants. |
| Reaction Equilibrium | 1. Determine if the reaction is reversible under the current conditions. 2. If so, consider methods to shift the equilibrium, such as removing a byproduct. |
Quantitative Data Summary
Table 1: Impact of Common Poisons on Palladium Catalyst Activity
| Poison Type | Example Compounds | Typical Concentration | Impact on Activity | Reversibility |
| Sulfur Compounds | Thiophenes, Thiols, H₂S | Low ppm | Significant to complete deactivation | Often irreversible |
| Nitrogen Compounds | Pyridine, Quinolines | Varies | Can act as an inhibitor, slowing the reaction | Often reversible |
| Heavy Metals | Lead, Mercury, Arsenic | Trace amounts | Severe and irreversible deactivation | Irreversible |
| Carbon Monoxide | CO | Low ppm | Strong poison, leading to rapid loss of activity | Reversible with treatment |
| Halides | Organic Halides, HCl | Varies | Can cause leaching of the metal or surface modification | Can be irreversible |
Experimental Protocols
Protocol 1: Feedstock Purification via Activated Carbon Treatment
Objective: To remove potential organic and sulfur-based catalyst poisons from the 4-Hydroxybenzylamine starting material.
Materials:
-
4-Hydroxybenzylamine
-
Suitable solvent (e.g., ethanol, methanol)
-
Activated carbon (high purity, low sulfur content)
-
Filter funnel and filter paper (or a fritted glass filter)
-
Rotary evaporator
Procedure:
-
Dissolve the 4-Hydroxybenzylamine in a suitable solvent at a concentration of 10-20% (w/v).
-
Add 1-5% (w/w) of activated carbon relative to the mass of the 4-Hydroxybenzylamine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture to remove the activated carbon.
-
Wash the activated carbon cake with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Hydroxybenzylamine.
-
Analyze the purified material for purity and the absence of suspected poisons before use in the catalytic reaction.
Protocol 2: General Procedure for Thermal Regeneration of a Supported Metal Catalyst
Objective: To remove volatile poisons and restore the activity of a supported catalyst (e.g., Pd/C, Pt/Al₂O₃).
Materials:
-
Poisoned catalyst
-
Tube furnace with temperature and atmosphere control
-
Inert gas (e.g., nitrogen, argon)
-
Hydrogen gas (high purity)
Procedure:
-
Carefully recover the poisoned catalyst from the reaction mixture by filtration and wash with a suitable solvent to remove residual reactants and products.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Place the dried catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas for 30 minutes at room temperature.
-
Heat the catalyst under a continuous flow of inert gas to a moderate temperature (e.g., 200-300 °C) and hold for 1-2 hours to desorb volatile impurities.
-
Cool the catalyst to below 100 °C under the inert gas flow.
-
Switch the gas flow to hydrogen.
-
Slowly heat the catalyst under the hydrogen flow to a temperature appropriate for reduction (consult catalyst manufacturer's guidelines, typically 200-400 °C). Hold for 2-4 hours.
-
Cool the catalyst to room temperature under a hydrogen or inert gas flow.
-
The regenerated catalyst is now ready for use. Handle under an inert atmosphere if it is pyrophoric.
Visualizations
Caption: Mechanisms of catalyst deactivation by poisoning.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Decision tree for catalyst regeneration vs. replacement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Optimizing Solvent Selection for 4-Hydroxybenzylamine Reactions
Welcome to the technical support center for optimizing solvent selection in reactions involving 4-hydroxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for reactions with 4-hydroxybenzylamine?
A1: The choice of solvent is paramount and depends on the specific reaction (e.g., acylation, N-alkylation, condensation). Key factors include:
-
Solubility: Ensure that 4-hydroxybenzylamine and other reactants are sufficiently soluble in the chosen solvent. 4-hydroxybenzylamine has slight solubility in DMSO and heated water.
-
Reactivity: The solvent should be inert under the reaction conditions to avoid side reactions. For instance, protic solvents can react with strong nucleophiles, diminishing their effectiveness.[1]
-
Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents are often preferred for SN2 reactions like N-alkylation as they do not "cage" the nucleophile through hydrogen bonding.[1]
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired temperature range.
Q2: How does the choice of a polar protic versus a polar aprotic solvent affect N-alkylation and O-alkylation reactions of 4-hydroxybenzylamine?
A2: The solvent type plays a crucial role in determining the outcome of alkylation reactions:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile (the amine or hydroxyl group of 4-hydroxybenzylamine) and the cation of any base used. This "caging" of the nucleophile through hydrogen bonding can decrease its reactivity, particularly for SN2 reactions.[1] They are, however, effective at stabilizing carbocation intermediates in SN1 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents are generally preferred for SN2 reactions. They can dissolve ionic reagents but do not hydrogen bond with the nucleophile, leaving it "naked" and more reactive.[1] This can lead to faster reaction rates for N-alkylation.
Q3: I am observing a low yield in my acylation reaction. What are the potential solvent-related causes?
A3: Low yields in acylation reactions can often be attributed to the solvent. Consider the following:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent that better solubilizes both 4-hydroxybenzylamine and the acylating agent.
-
Solvent Reactivity: Ensure your solvent is not reacting with the acylating agent. For example, residual water in the solvent can hydrolyze acyl chlorides or anhydrides. Using anhydrous solvents is crucial.[2]
-
Suboptimal Polarity: The polarity of the solvent can affect the stability of the transition state. Experimenting with solvents of different polarities may improve the yield.
Troubleshooting Guides
Issue 1: Poor Selectivity Between N-Acylation and O-Acylation
-
Symptom: A mixture of N-acylated and O-acylated products is obtained, making purification difficult.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Mixture | Under neutral or mildly basic conditions, both the amino and hydroxyl groups can be acylated. To favor O-acylation , perform the reaction under acidic conditions (e.g., using trifluoroacetic acid as a solvent or adding a strong acid catalyst like perchloric acid).[3] This protonates the more basic amino group, reducing its nucleophilicity. To favor N-acylation , consider using a chemoselective N-acylating reagent in an aqueous solvent system.[3] |
| Solvent Choice | The solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. In some cases, a non-polar solvent may favor N-acylation, while a polar solvent that can hydrogen bond with the amine may favor O-acylation. A screening of different solvent classes (polar protic, polar aprotic, non-polar) is recommended. |
Issue 2: Low Yield or No Reaction in N-Alkylation
-
Symptom: The starting material (4-hydroxybenzylamine) remains largely unreacted after the specified reaction time.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Type | As N-alkylation is often an SN2 reaction, using a polar protic solvent can significantly slow down the reaction rate by solvating the nucleophilic amine.[1] |
| Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the amine.[1] | |
| Poor Solubility of Reactants | If the base (e.g., K₂CO₃) or 4-hydroxybenzylamine is not soluble in the chosen solvent, the reaction will be heterogeneous and slow. |
| Select a solvent that dissolves all reactants. For example, DMF is often a good choice for its ability to dissolve a wide range of organic compounds and inorganic bases.[4] | |
| Solvent Decomposition | Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a base, potentially leading to side reactions.[4] |
| Consider a more stable solvent if high temperatures are required, or run the reaction at a lower temperature for a longer duration. |
Issue 3: Formation of Side Products in Reactions with Formaldehyde
-
Symptom: Instead of the desired macrocycle, a mixture of linear oligomers or an insoluble solid is obtained.
-
Potential Cause & Solution:
| Potential Cause | Suggested Solution |
| Solvent Interference with Self-Assembly | The formation of the desired azacyclophane product from 4-hydroxybenzylamine and formaldehyde relies on the self-assembly of 4-hydroxybenzylamine dimers through hydrogen bonding.[5][6] Solvents that strongly interact with the reactants can disrupt this pre-organization. |
| Polar aprotic solvents like dioxane, DMF, and pyridine have been shown to be effective as they have limited interference with the proton donor atoms involved in the hydrogen bonding.[1] Toluene, a nonpolar solvent, also favors dimer formation.[1] |
Data Presentation
Table 1: Effect of Solvent on the Yield of Azacyclophane from 4-Hydroxybenzylamine and Formaldehyde
| Solvent | Solvent Type | Yield (%) | Reference |
| Ethanol | Polar Protic | 52 | [1] |
| Dioxane | Polar Aprotic | 55 | [1] |
| Acetonitrile | Polar Aprotic | 59 | [1] |
| DMF | Polar Aprotic | 61 | [1] |
Experimental Protocols
Protocol 1: Selective O-Acylation of 4-Hydroxybenzylamine under Acidic Conditions
-
Objective: To selectively acylate the hydroxyl group of 4-hydroxybenzylamine. This protocol is adapted from methods for selective O-acylation of molecules with both hydroxyl and amino groups.[3]
-
Materials:
-
4-hydroxybenzylamine
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Trifluoroacetic acid (TFA) or Ethyl acetate with Perchloric acid (HClO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 4-hydroxybenzylamine (1.0 eq) in trifluoroacetic acid (TFA) or ethyl acetate. If using ethyl acetate, add a catalytic amount of perchloric acid (~0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: N-Alkylation of 4-Hydroxybenzylamine
-
Objective: To introduce an alkyl group onto the nitrogen atom of 4-hydroxybenzylamine.
-
Materials:
-
4-hydroxybenzylamine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-hydroxybenzylamine (1.0 eq) in anhydrous DMF or ACN, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Synthesis of Azacyclophane from 4-Hydroxybenzylamine and Formaldehyde
-
Objective: To synthesize the macrocyclic azacyclophane product.[5][7]
-
Materials:
-
4-hydroxybenzylamine
-
Formaldehyde (37% solution)
-
Solvent (DMF, dioxane, acetonitrile, or ethanol)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-hydroxybenzylamine (500 mg, 4 mmol) in the chosen solvent (10 mL).
-
Add formaldehyde solution (5 mL) to the 4-hydroxybenzylamine solution.
-
Keep the mixture at room temperature without stirring for 24 hours.
-
Add distilled water (15 mL) to the mixture.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Wash the combined organic phases with water (3 x 5 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.
-
Visualizations
Caption: Troubleshooting workflow for poor selectivity in acylation reactions.
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Experimental workflow for the selective O-acylation of 4-hydroxybenzylamine.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of non-covalent interactions in 4-hydroxybenzylamine macrocyclisation: computational and synthetic evidence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08508B [pubs.rsc.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the Reimer-Tiemann reaction of phenols.
Frequently Asked Questions (FAQs)
Q1: What is the Reimer-Tiemann reaction and what is its primary application?
The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols, converting them into ortho-hydroxybenzaldehydes.[1][2][3] The most common example is the conversion of phenol to salicylaldehyde.[1][4] This reaction is a type of electrophilic aromatic substitution.[5] Its primary application is the synthesis of aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, agrochemicals, dyes, pigments, and fragrances.[5]
Q2: What is the key reactive species in the Reimer-Tiemann reaction?
The principal reactive species is dichlorocarbene (CCl₂).[3][5] It is generated in situ from the reaction of chloroform with a strong base, such as sodium hydroxide or potassium hydroxide.[3][5] This highly electron-deficient carbene is attracted to the electron-rich phenoxide ion formed by the deprotonation of the phenol in the basic medium.[3]
Q3: Why is polymerization a common side reaction in the Reimer-Tiemann reaction?
Polymerization, often observed as the formation of a tarry or resinous substance, is a known side reaction, particularly under the strongly basic and often heated conditions of the Reimer-Tiemann reaction. This occurs through a process similar to phenol-formaldehyde resin formation, where the highly reactive phenoxide ion can undergo repeated reactions, leading to the formation of high-molecular-weight polymers. The reaction is often exothermic, which can accelerate the rate of polymerization if not properly controlled.[3]
Q4: What are the main factors that contribute to increased polymerization?
Several factors can promote the unwanted polymerization of phenols during this reaction:
-
High Temperatures: Excessive heat accelerates the rate of polymerization. Since the Reimer-Tiemann reaction can be highly exothermic, poor temperature control is a major contributor to this side reaction.[3]
-
High Concentration of Base: A high concentration of a strong base increases the concentration of the reactive phenoxide ion, which can favor polymerization pathways.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the desired product has formed can lead to the formation of polymeric byproducts.
-
Nature of the Phenolic Substrate: Phenols with multiple activated positions on the aromatic ring may be more susceptible to polymerization.
Troubleshooting Guide: Preventing Polymerization
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Significant formation of a dark, tarry, or resinous precipitate is observed in the reaction mixture.
This is a clear indication of extensive polymerization.
Root Causes & Solutions:
| Root Cause | Solution | Experimental Protocol |
| Poor Temperature Control / Exothermic Runaway | Maintain a consistent and moderate reaction temperature. The reaction is often initiated with gentle heating but requires careful monitoring to prevent a rapid increase in temperature. | 1. Set up the reaction in a flask equipped with a reflux condenser, a thermometer, and a dropping funnel. 2. Use a water or oil bath to maintain a constant temperature, typically between 60-70°C. 3. Add the chloroform dropwise to the heated solution of phenol and base to control the exothermic nature of the reaction. Monitor the temperature closely during the addition. |
| Base Concentration is Too High | Use the optimal concentration of the base. While a strong base is necessary, excessively high concentrations can promote polymerization. | For a typical reaction with phenol, a 10-40% aqueous solution of an alkali hydroxide is recommended. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction once the formation of the desired product has maximized. | 1. Prepare a TLC plate with a suitable solvent system to separate the starting material, product, and byproducts. 2. At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture, quench it with dilute acid, and spot it on the TLC plate. 3. Once the spot corresponding to the product is at its most intense and the starting material spot has diminished, proceed with the work-up. |
Problem 2: The yield of the desired ortho-hydroxybenzaldehyde is consistently low, with a significant amount of unreacted phenol and some polymer.
This suggests that the reaction conditions are not optimal for the desired formylation and may be favoring side reactions.
Root Causes & Solutions:
| Root Cause | Solution | Experimental Protocol |
| Inefficient Mixing in the Biphasic System | The reaction is typically carried out in a biphasic system (aqueous base and organic chloroform). Vigorous stirring is crucial to ensure the reagents come into contact. The use of a phase-transfer catalyst can also improve the reaction rate and yield. | 1. Use a magnetic stirrer with a stir bar that is large enough to create a vortex in the reaction mixture. 2. Alternatively, add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, to the reaction mixture.[2] This will facilitate the transfer of the hydroxide ions into the organic phase. |
| Choice of Base | The cation of the base can influence the ortho:para ratio and potentially the extent of side reactions. For some substrates, potassium hydroxide (KOH) may offer different selectivity compared to sodium hydroxide (NaOH). | While NaOH is commonly used, consider performing a small-scale trial with KOH to see if it improves the yield of the desired isomer and reduces byproduct formation. Note that in some cases, KOH may favor the para-isomer. |
| Substrate Reactivity | Highly activated or sensitive phenols may be more prone to polymerization under standard conditions. | For particularly sensitive substrates, consider using milder reaction conditions, such as a lower temperature and a shorter reaction time. Alternatively, protecting the hydroxyl group as a silyl ether before the reaction and deprotecting it afterward can be an effective strategy to prevent polymerization. |
Experimental Protocols
Standard Protocol for the Reimer-Tiemann Reaction (Synthesis of Salicylaldehyde)
This protocol is a general guideline and may need to be optimized for different phenolic substrates.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in water to make a ~20% solution.
-
Add phenol to the NaOH solution and heat the mixture to 60-65°C with stirring.
-
Slowly add chloroform dropwise from the dropping funnel over a period of about 30 minutes. The reaction is exothermic, so maintain the temperature between 60-70°C.
-
After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours.
-
Cool the reaction mixture and acidify it with dilute hydrochloric acid.
-
The product, salicylaldehyde, can be isolated by steam distillation or solvent extraction with diethyl ether.
-
If using solvent extraction, separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with water, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 4-Hydroxybenzylamine Hydrobromide Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like 4-Hydroxybenzylamine hydrobromide is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. This comparison is based on established methodologies for structurally similar compounds and general principles of analytical method validation.
Comparative Performance of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC-UV and UV-Visible Spectrophotometry.
| Parameter | HPLC with UV Detection | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, followed by detection of the analyte based on its UV absorbance. | Measurement of the absorbance of UV-Visible light by the analyte in a solution. |
| Specificity | High (Separation from impurities and degradation products) | Low to Moderate (Prone to interference from other UV-absorbing compounds) |
| Sensitivity | High (Typically in the µg/mL to ng/mL range) | Moderate (Typically in the µg/mL range) |
| Linearity | Excellent over a wide concentration range | Good over a narrower concentration range |
| Precision | High (RSD < 2%) | Good (RSD < 5%) |
| Accuracy | High | Good |
| Sample Throughput | Moderate | High |
| Cost & Complexity | Higher cost and complexity | Lower cost and simpler operation |
| Typical Application | Quality control, stability studies, impurity profiling, routine analysis | In-process controls, preliminary analysis, content uniformity in simple matrices |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UV-Visible spectrophotometry are provided below. These protocols are based on methods for analogous compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides high specificity and sensitivity for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer
-
This compound reference standard
-
Sample containing this compound
3. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer solution (e.g., phosphate buffer). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a starting point could be around 220-230 nm).
-
Injection Volume: 10-20 µL
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the sample.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
UV-Visible Spectrophotometry
This method is simpler and faster, suitable for routine analysis where high specificity is not critical.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
Solvent (e.g., distilled water, methanol, or a suitable buffer)
-
This compound reference standard
-
Sample containing this compound
3. Method Development:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. The absorbance of these standards should ideally fall within the linear range of the instrument (typically 0.2 to 0.8).
-
Sample Solution: Accurately weigh the sample and dissolve it in the solvent to obtain a concentration where the absorbance is within the calibration range.
5. Analysis and Quantification:
-
Measure the absorbance of the standard solutions at the determined λmax and construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution at the same wavelength.
-
Calculate the concentration of this compound in the sample using the calibration curve and Beer-Lambert's law.
Mandatory Visualization
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Comparative analysis of synthesis routes for substituted benzylamines
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted benzylamines is a critical task. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule. This guide provides a comparative analysis of four prominent methods for their synthesis: Reductive Amination, the Gabriel Synthesis, Direct Alkylation, and the Leuckart-Wallach Reaction.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthetic strategy requires a careful evaluation of various parameters. The following table summarizes the key quantitative and qualitative aspects of the four main routes to substituted benzylamines.
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98%[1] | 0.5 - 4[1] | 25 - 70[1] | Wide substrate scope, often a one-pot procedure, mild conditions.[1] | Requires a suitable reducing agent; potential for over-alkylation with some substrates.[1] |
| Gabriel Synthesis | 60 - 89% | 3 - 5 | Reflux | High purity of primary amine, avoids over-alkylation.[1] | Limited to primary amines; harsh hydrolysis conditions can affect sensitive functional groups.[1] |
| Direct Alkylation | 45 - 82% | ~1 | 60 - 100 | Industrially important and straightforward. | Often leads to a mixture of primary, secondary, and tertiary amines.[2] |
| Leuckart-Wallach Reaction | 80 - 92% | 1 - 7 | 70 - 190 | Uses inexpensive reagents; can be performed under milder conditions with catalysis. | Traditionally requires high temperatures; formation of N-formyl byproducts.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of specific substituted benzylamines via each of the compared routes are provided below.
Reductive Amination of 4-Isopropylbenzaldehyde
This protocol is adapted from methodologies for the reductive amination of aromatic aldehydes with aqueous ammonia using sodium borohydride as the reducing agent.[4]
Materials:
-
4-Isopropylbenzaldehyde
-
Aqueous ammonia (25-28%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-isopropylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isopropylbenzylamine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Gabriel Synthesis of 4-Methoxybenzylamine
This procedure is a representative example of the Gabriel synthesis for a substituted benzylamine.[5]
Materials:
-
Potassium phthalimide
-
4-Methoxybenzyl chloride
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
N-Alkylation: Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. To this solution, add 4-methoxybenzyl chloride (1.0 eq). Heat the mixture under reflux for 3 hours.
-
Hydrolysis: Cool the reaction mixture and add hydrazine hydrate (1.5 eq) and ethanol. Reflux the mixture for 2 hours, during which a white precipitate of phthalhydrazide will form.[1]
-
Work-up: Cool the mixture to room temperature and add concentrated hydrochloric acid to acidify the solution.
-
Filter off the phthalhydrazide precipitate and wash it with cold water.
-
Basify the filtrate with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extraction and Purification: Extract the liberated 4-methoxybenzylamine with diethyl ether (3x).
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by distillation under reduced pressure to obtain pure 4-methoxybenzylamine.
Direct Alkylation of Ammonia with Benzyl Chloride
This method, while prone to over-alkylation, is an important industrial process. Using a large excess of ammonia is key to favoring the primary amine product.[6]
Materials:
-
Aqueous ammonia (e.g., 29% by weight)
-
Benzene (or another immiscible organic solvent)
-
Benzyl chloride
-
Sodium hydroxide
Procedure:
-
Charge a pressure reactor with aqueous ammonia and an immiscible organic solvent such as benzene.[6] A large molar excess of ammonia to benzyl chloride is used.
-
Add benzyl chloride to the stirred two-phase system.
-
Heat the mixture to a temperature between 60 to 100 °C. The reaction is typically complete in about 60 minutes.[6]
-
After the reaction, cool the mixture and separate the organic and aqueous phases.
-
Add sodium hydroxide to the aqueous phase to liberate any dissolved benzylamine.[6]
-
Extract the aqueous phase with fresh portions of the organic solvent.
-
Combine all organic phases and distill to isolate the benzylamine. Yields of around 82% can be achieved.[6]
Leuckart-Wallach Reaction of Acetophenone
This protocol describes a modern, catalyzed version of the Leuckart-Wallach reaction, which can be performed under milder conditions than the traditional method.[7]
Materials:
-
Acetophenone
-
Ammonium formate
-
[RhCp*Cl₂]₂ (catalyst)
-
Methanol
Procedure:
-
In a reaction vessel, combine acetophenone (1.0 eq), ammonium formate (5.0 eq), and the rhodium catalyst ([RhCp*Cl₂]₂, 0.005 eq) in methanol.[7]
-
Heat the mixture at 70 °C for 7 hours.[7]
-
After the reaction is complete, cool the mixture and perform a standard work-up under basic conditions (e.g., addition of aqueous NaOH).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude 1-phenylethylamine can be purified by distillation. An isolated yield of 85% can be expected.[7]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the four described synthesis routes for substituted benzylamines.
Caption: Comparative workflows of four major synthetic routes to substituted benzylamines.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle: 2-Hydroxybenzylamine Eclipses 4-Hydroxybenzylamine in Scavenging Reactive Carbonyl Species
For researchers, scientists, and drug development professionals, the quest for effective agents to combat cellular damage induced by reactive carbonyl species (RCS) is a critical area of investigation. This guide provides an objective comparison of two isomeric benzylamines, 2-hydroxybenzylamine (2-HOBA) and 4-hydroxybenzylamine (4-HOBA), in their ability to scavenge these harmful compounds. The evidence overwhelmingly demonstrates the superior efficacy of 2-HOBA, positioning it as a promising candidate for mitigating RCS-mediated pathologies, while its isomer, 4-HOBA, is largely ineffective.
Reactive carbonyl species, such as methylglyoxal (MGO) and malondialdehyde (MDA), are highly reactive byproducts of cellular metabolism and oxidative stress. Their accumulation can lead to the modification of proteins, lipids, and DNA, contributing to the pathogenesis of numerous diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. The ability to effectively scavenge these reactive molecules is a key therapeutic strategy.
Unveiling a Potent Scavenger: The Superiority of 2-Hydroxybenzylamine
Extensive in vitro and in vivo studies have established 2-hydroxybenzylamine as a potent scavenger of dicarbonyl electrophiles.[1] A significant finding is that 2-HOBA reacts with highly reactive γ-ketoaldehydes, such as isolevuglandins (IsoLGs), at a rate approximately 1000 to 1600 times faster than their reaction with lysine residues on proteins.[1][2] This rapid sequestration prevents the formation of harmful protein adducts that can disrupt cellular function.
In stark contrast, 4-hydroxybenzylamine has been consistently shown to be an ineffective dicarbonyl scavenger and is frequently utilized in research as a nonreactive analog for comparative purposes.[3] In animal models of hypercholesterolemia, treatment with 2-HOBA significantly reduced atherosclerosis, a key pathology linked to RCS damage. Conversely, 4-HOBA showed no such protective effect.[3] Further evidence of 2-HOBA's in vivo activity is the detection of 2-HOBA-MDA adducts in biological samples from treated subjects, whereas 4-HOBA-MDA adducts remain undetectable.
The structural difference between the two isomers, specifically the ortho-position of the hydroxyl group in 2-HOBA, is believed to be crucial for its enhanced scavenging activity. This positioning facilitates an intramolecular trapping mechanism that is absent in the para-substituted 4-HOBA.
Quantitative Data Summary
The following tables summarize the comparative efficacy of 2-hydroxybenzylamine and 4-hydroxybenzylamine in scavenging reactive carbonyl species based on available experimental data.
| Compound | Target RCS | Relative Scavenging Efficacy | Supporting Evidence |
| 2-Hydroxybenzylamine (2-HOBA) | Isolevuglandins (IsoLGs) | Reacts ~1000-1600 times faster than lysine | In vitro kinetic studies[1][2] |
| Malondialdehyde (MDA) | Effective in vivo scavenger | Detection of 2-HOBA-MDA adducts in vivo | |
| 4-Hydroxybenzylamine (4-HOBA) | Dicarbonyls (general) | Ineffective scavenger | Used as a nonreactive control in multiple studies[3] |
| Malondialdehyde (MDA) | No detectable adduct formation in vivo | In vivo studies in Ldlr-/- mice |
| In Vivo Outcome (Hypercholesterolemic Ldlr-/- Mice) | 2-Hydroxybenzylamine (2-HOBA) Treatment | 4-Hydroxybenzylamine (4-HOBA) Treatment |
| Atherosclerosis Reduction | Significant reduction (up to 60%)[3] | No significant reduction[3] |
| MDA- and IsoLG-lysyl Adducts in Aorta | Significantly reduced | No significant reduction |
| Formation of Benzylamine-MDA Adducts | Readily detected | Undetectable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 2-HOBA and 4-HOBA.
Protocol 1: In Vitro RCS Scavenging Assay via HPLC
This method is used to determine the direct scavenging activity of a compound against a specific RCS like methylglyoxal.
Objective: To quantify the reduction of MGO in the presence of 2-HOBA or 4-HOBA over time.
Materials:
-
Methylglyoxal (MGO) solution (e.g., 1 mM in phosphate buffer, pH 7.4)
-
2-hydroxybenzylamine (2-HOBA) and 4-hydroxybenzylamine (4-HOBA) stock solutions
-
o-phenylenediamine (OPD) as a derivatizing agent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Phosphate buffer (pH 7.4)
Procedure:
-
Reaction Mixture Preparation: In separate reaction vials, incubate a fixed concentration of MGO (e.g., 100 µM) with varying concentrations of 2-HOBA or 4-HOBA in phosphate buffer at 37°C. Include a control with MGO and buffer only.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Derivatization: Immediately add the aliquot to a solution of o-phenylenediamine to stop the scavenging reaction and derivatize the remaining MGO into a stable, UV-active quinoxaline derivative.[4]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. The separation is typically achieved using a C18 column with a mobile phase gradient of methanol and an aqueous solution of acetic acid.[4]
-
Quantification: Monitor the elution of the MGO-quinoxaline derivative by UV absorbance (e.g., at 318 nm).[4] The peak area is proportional to the concentration of remaining MGO.
-
Data Analysis: Calculate the percentage of MGO scavenged by 2-HOBA or 4-HOBA at each time point and concentration compared to the control. This can be used to determine scavenging rates and IC50 values.
Protocol 2: Detection of Malondialdehyde (MDA) Adducts by ELISA
This protocol outlines a competitive ELISA method to detect and quantify MDA adducts in biological samples.
Objective: To measure the levels of MDA-protein adducts in plasma or tissue homogenates from subjects treated with 2-HOBA or 4-HOBA.
Materials:
-
Commercial MDA ELISA kit
-
Microplate pre-coated with an antibody specific for MDA
-
MDA standards
-
HRP-conjugated anti-MDA antibody
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Plasma or tissue homogenate samples
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided MDA standards. Dilute the biological samples as per the kit's instructions.
-
Competitive Binding: Add the standards and samples to the wells of the microplate. Then, add a fixed amount of HRP-conjugated anti-MDA antibody to each well. During incubation, the free MDA in the sample competes with the MDA bound to the plate for binding to the HRP-conjugated antibody.
-
Washing: After incubation, wash the plate to remove unbound antibodies and other components.
-
Substrate Reaction: Add the substrate solution to the wells. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of MDA in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of MDA adducts in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the biological context and experimental approach, the following diagrams were generated using Graphviz.
Caption: MGO-induced cellular damage pathways and the inhibitory action of 2-HOBA.
Caption: Workflow for assessing RCS scavenging activity using HPLC.
Conclusion
References
A Comparative Guide to Reducing Agents for the Reductive Amination of 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzylamines is a critical process in the development of numerous pharmaceutical compounds. Reductive amination of benzaldehydes serves as a cornerstone for this transformation, offering a versatile and efficient method for carbon-nitrogen bond formation. The choice of reducing agent is a pivotal parameter that dictates the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of three commonly employed borohydride-based reducing agents—sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)—for the reductive amination of 4-hydroxybenzaldehyde. The information presented is supported by experimental data from analogous reactions to provide a comprehensive overview for selecting the optimal reagent.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the reductive amination of 4-hydroxybenzaldehyde hinges on a balance of reactivity, selectivity, and operational safety. While all three agents can effect the desired transformation, their inherent chemical properties necessitate different experimental approaches.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for one-pot reductive aminations, NaBH(OAc)₃ is a mild and selective reducing agent.[1] Its reduced reactivity prevents the significant reduction of the starting aldehyde, allowing it to be present in the reaction mixture from the outset. This selectivity for the iminium ion intermediate leads to cleaner reaction profiles and often higher yields of the desired amine.[1]
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, sodium cyanoborohydride is selective for the reduction of the iminium ion over the carbonyl group, making it suitable for one-pot procedures.[2] It is effective under mildly acidic conditions (pH 6-7), which are optimal for imine formation.[3] However, a significant drawback of NaBH₃CN is its high toxicity and the potential for the liberation of hydrogen cyanide gas, particularly under strongly acidic conditions, necessitating careful handling and waste disposal.[3][4]
Sodium Borohydride (NaBH₄): As a more powerful reducing agent, sodium borohydride can readily reduce both the intermediate imine and the starting 4-hydroxybenzaldehyde.[2] To avoid the formation of 4-hydroxybenzyl alcohol as a byproduct, a two-step (or indirect) reductive amination is typically employed. This involves the pre-formation of the imine, followed by the addition of NaBH₄ for the reduction step.[5] While this adds an extra step to the procedure, NaBH₄ is a cost-effective and readily available reagent.
The following table summarizes the expected performance of each reducing agent in the reductive amination of 4-hydroxybenzaldehyde with an ammonia source to yield 4-hydroxybenzylamine, based on data from similar reactions.
| Reducing Agent | Typical Procedure | Solvent(s) | Temperature | Reaction Time (h) | Estimated Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | One-pot | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temp. | 1 - 4 | 85 - 95 | Mild, selective, one-pot procedure, low toxicity.[1] | Higher cost compared to NaBH₄. |
| Sodium Cyanoborohydride | One-pot | Methanol (MeOH) | Room Temp. | 2 - 6 | 80 - 90 | Selective, one-pot procedure.[2] | Highly toxic, potential for HCN release.[4] |
| Sodium Borohydride | Two-step | Methanol (MeOH) | Room Temp. | 2 - 5 | 75 - 85 | Cost-effective, readily available. | Less selective, requires a two-step procedure to avoid aldehyde reduction.[2][5] |
Experimental Protocols
Detailed methodologies for the reductive amination of 4-hydroxybenzaldehyde with an ammonia source using each of the three reducing agents are provided below.
Method 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This procedure is adapted from general protocols for the reductive amination of aldehydes.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (1.5 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Method 2: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is based on established procedures for reductive amination with NaBH₃CN.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Saturated aqueous sodium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (1.5 eq) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography as needed.
Method 3: Two-Step Reductive Amination using Sodium Borohydride
This procedure follows the principle of indirect reductive amination to prevent aldehyde reduction by NaBH₄.[5]
Materials:
-
4-Hydroxybenzaldehyde
-
Aqueous ammonia solution (e.g., 28%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
Procedure: Step 1: Imine Formation
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol.
-
Add an excess of aqueous ammonia solution (e.g., 5-10 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.
Step 2: Reduction
-
Cool the reaction mixture containing the pre-formed imine in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify via column chromatography if required.
Experimental Workflow and Signaling Pathways
The general workflow for a one-pot reductive amination and a two-step reductive amination are depicted below.
The fundamental chemical transformation in reductive amination involves the initial reaction of the carbonyl group of 4-hydroxybenzaldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. rsc.org [rsc.org]
Comparative Efficacy of 4-Hydroxybenzylamine Hydrobromide as an Antioxidant Against Other Phenols: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of 4-Hydroxybenzylamine hydrobromide against other well-established phenolic antioxidants. The following sections detail the quantitative antioxidant activities, the experimental methodologies used for their determination, and the underlying signaling pathways involved in their antioxidant action.
Quantitative Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. While direct comparative studies including this compound are limited, this guide compiles data from various sources to provide a comparative perspective.
Table 1: Comparative Antioxidant Activity (IC50 Values) of Phenolic Compounds
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference(s) |
| 4-Hydroxybenzylamine | Data Not Available | Data Not Available | - |
| Gallic Acid | 4.05 | 2.93 | [1] |
| Ascorbic Acid | 24.42 | 15.6 | [1] |
| Trolox | 30.12 | 18.2 | [1] |
| Butylated Hydroxytoluene (BHT) | >100 | Data Not Available | [1] |
| Quercetin | ~1.89 | ~3.54 | [2] |
| Caffeic Acid | ~1.59 | Data Not Available | [2] |
Note: The antioxidant activity of this compound is primarily attributed to the 4-hydroxybenzylamine moiety. The hydrobromide salt is not expected to significantly contribute to the radical scavenging activity. The absence of publicly available IC50 values for 4-Hydroxybenzylamine necessitates further experimental investigation to definitively place its efficacy in comparison to other phenols. The data presented for other phenols are representative values from the literature and can vary based on specific experimental conditions.
Mechanism of Antioxidant Action
Phenolic compounds exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This action interrupts the chain reactions of oxidation.
Direct Radical Scavenging
Phenols (ArOH) can directly react with and neutralize free radicals (R•) through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to the free radical. ArOH + R• → ArO• + RH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol donates an electron to the free radical, followed by the transfer of a proton. ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, many phenolic compounds can enhance the body's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Experimental Protocols
Standardized in vitro assays are crucial for the comparative evaluation of antioxidant activity. The most commonly employed methods are the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction mixture: Different concentrations of the test compound and a standard (e.g., Trolox) are added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of antioxidant action of phenolic compounds.
Caption: General experimental workflow for in vitro antioxidant assays.
References
A Comparative Guide to Purity Analysis of 4-Hydroxybenzylamine Hydrobromide: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 4-Hydroxybenzylamine hydrobromide, a key intermediate in organic synthesis. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC): A High-Standard for Purity Determination
A stability-indicating HPLC method is paramount for separating and quantifying the main component from any potential impurities, degradants, or process-related substances.[1][2] While a specific validated HPLC method for this compound is not widely published, a robust method can be developed based on established principles for similar aromatic amines and hydrobromide salts.[3][4]
Proposed HPLC Method Protocol
A reverse-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is designed to be specific, linear, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Method Validation Workflow:
The following diagram illustrates the key stages involved in validating the proposed HPLC method to ensure its suitability for its intended purpose.
Comparison of Analytical Methods for Purity Analysis
While HPLC is a powerful technique, other methods can also be employed for the purity analysis of aromatic amines. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution, high sensitivity, suitable for quantitative analysis, can be stability-indicating.[1] | Can be time-consuming for method development, requires specialized equipment. | Gold standard for purity testing and impurity profiling in pharmaceutical quality control. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds.[5] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[5] | Analysis of residual solvents and volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | High selectivity and sensitivity, allows for structural elucidation of impurities.[6] | Higher cost of instrumentation and maintenance. | Identification and quantification of trace-level impurities and degradation products.[6] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, small sample volume, can be complementary to HPLC. | Lower sensitivity for some compounds compared to HPLC-UV. | Analysis of charged species and chiral separations. |
Experimental Data Comparison
The following table summarizes typical performance data for HPLC and other relevant analytical techniques based on published methods for similar compounds. This data provides a benchmark for what can be expected during method validation.
| Parameter | HPLC[7][8] | GC (with derivatization)[5] | LC-MS/MS[6] |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 80-110% | 95-105% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg/L to ng/L range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/L to ng/L range | pg/mL to ng/mL range |
Detailed Experimental Protocols
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Spiked Sample (for Specificity and Accuracy): Prepare a sample solution as described above and spike with known impurities at a concentration of, for example, 0.1% of the main analyte concentration.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample.[9]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-treated samples and dilute all samples appropriately before HPLC analysis to assess for any degradation products.
Conclusion
The choice of an analytical method for purity determination is a critical decision in the drug development process. While HPLC stands out as the most robust and widely accepted method for the purity analysis of this compound, alternative techniques like GC and LC-MS/MS offer specific advantages for particular applications. This guide provides the necessary framework for researchers to develop and validate a suitable analytical method, ensuring the quality and safety of their products. The provided protocols and comparative data serve as a valuable resource for making informed decisions and establishing reliable quality control procedures.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 9. japsonline.com [japsonline.com]
Lack of Specific Data on 4-Hydroxybenzylamine Hydrobromide Cross-Reactivity in Immunoassays
Extensive searches for cross-reactivity studies of 4-Hydroxybenzylamine hydrobromide in immunoassays have not yielded specific experimental data. The available information focuses on the chemical and physical properties of 4-Hydroxybenzylamine and its hydrobromide salt, as well as general principles of immunoassay cross-reactivity. This guide, therefore, provides a framework for researchers on how to conduct and interpret cross-reactivity studies for a compound like this compound, based on established methodologies for similar small molecules.
A Guide to Assessing Immunoassay Cross-Reactivity for Small Molecules
This comparison guide outlines the principles and a general methodology for determining the cross-reactivity of a small molecule, such as this compound, in a competitive immunoassay format. The objective is to compare the binding affinity of the target analyte with that of potentially interfering substances to the specific antibody.
Data Presentation: Summarizing Cross-Reactivity Findings
When conducting a cross-reactivity study, it is crucial to present the quantitative data in a clear and structured format. The following table is a template that can be used to summarize the results. The key metric is the IC50 value, which is the concentration of the analyte required to inhibit 50% of the signal in a competitive immunoassay. Cross-reactivity is typically calculated relative to the target analyte.
Table 1: Hypothetical Cross-Reactivity Data for an Immunoassay
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (e.g., Primary Antigen) | 10 | 100 |
| 4-Hydroxybenzylamine | [Experimental Value] | (IC50 of Target Analyte / IC50 of 4-Hydroxybenzylamine) x 100 |
| Structurally Similar Compound A | [Experimental Value] | (IC50 of Target Analyte / IC50 of Compound A) x 100 |
| Structurally Similar Compound B | [Experimental Value] | (IC50 of Target Analyte / IC50 of Compound B) x 100 |
| Unrelated Compound C | >10,000 | <0.1 |
Experimental Protocols: A General Approach for Competitive ELISA
The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common platform for assessing cross-reactivity of small molecules.
Materials:
-
Microtiter plates coated with a capture antibody specific to the target analyte.
-
Standard solutions of the target analyte.
-
Solutions of potential cross-reactants (e.g., 4-Hydroxybenzylamine, and other structurally related molecules) at various concentrations.
-
Enzyme-conjugated version of the target analyte (tracer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Protocol:
-
Preparation of Standards and Samples: Prepare a series of standard dilutions for the target analyte and each potential cross-reactant.
-
Competitive Binding: Add a fixed amount of the enzyme-conjugated tracer and varying concentrations of either the standard or the potential cross-reactant to the antibody-coated wells.
-
Incubation: Incubate the plate to allow for competitive binding between the free analyte (standard or cross-reactant) and the tracer for the limited antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Stopping the Reaction: Stop the enzyme-substrate reaction by adding a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. Determine the IC50 for the target analyte and each potential cross-reactant. Calculate the percent cross-reactivity using the formula provided in the table caption.
Visualization of Concepts
Immunoassay Workflow
The following diagram illustrates a typical workflow for a competitive immunoassay used in cross-reactivity testing.
Caption: Workflow for a competitive immunoassay to determine cross-reactivity.
Logical Relationship in Cross-Reactivity Assessment
This diagram illustrates the principle of competitive binding and how cross-reactivity is determined.
Caption: Principle of competitive binding in an immunoassay for cross-reactivity assessment.
Comparison with Alternatives
While immunoassays are valuable for high-throughput screening, alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher specificity and can definitively identify and quantify 4-Hydroxybenzylamine and related compounds without the issue of cross-reactivity.[1] However, LC-MS/MS is generally more time-consuming, requires more extensive sample preparation, and involves more expensive instrumentation compared to immunoassays. The choice of method depends on the specific research or application needs, balancing the requirements for throughput, sensitivity, and specificity.
References
A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Hydroxybenzylamine, a key building block in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. The choice of catalyst is paramount, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalysts for the two primary synthetic pathways: reductive amination of 4-hydroxybenzaldehyde and catalytic hydrogenation of 4-hydroxybenzonitrile.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of 4-Hydroxybenzylamine based on experimental data.
| Synthetic Route | Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Reductive Amination | Raney Nickel | 4-Hydroxybenzaldehyde | 100 atm H₂, Ethanol, NH₃ (sat.), H₂SO₄ (cat.), Room temp., 6 h | 85 | [1] |
| Reductive Amination | Raney Nickel | 4-Hydroxybenzaldehyde | 1 atm H₂, Methanol, 7N NH₃ (aq.), Room temp., 21 h | quant. | [2] |
| Reductive Amination | Pd/C | Aromatic Aldehydes | General high efficiency, specific data for 4-hydroxybenzaldehyde not available. | - | |
| Catalytic Hydrogenation | Raney Nickel | 4-Nitrobenzonitrile | Hydrogenation of the nitro and nitrile groups. | - | |
| Catalytic Hydrogenation | Pd/C | Benzonitrile | Can be highly selective for the primary amine with optimized conditions. | >90 |
Detailed Experimental Protocols
Reductive Amination of 4-Hydroxybenzaldehyde using Raney Nickel (High Pressure)
Procedure: Ammonia is passed into 500 ml of ethanol at 10° C until saturation. To this solution, 122.1 g (1 mole) of p-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid are added. The mixture is stirred in an autoclave for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres. After releasing the pressure, the catalyst is filtered off. The filtrate is treated with activated charcoal, filtered, and concentrated. The resulting residue is recrystallized from an ethanol/ether mixture to yield 104 g (85%) of 4-Hydroxybenzylamine.[1]
Reductive Amination of 4-Hydroxybenzaldehyde using Raney Nickel (Atmospheric Pressure)
Procedure: To a solution of 10 g (81.9 mmol) of 4-hydroxybenzaldehyde in 45 mL of methanol, 3 g of Raney nickel and 45 mL of 7N aqueous ammonia solution are added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 21 hours. The reaction mixture is then filtered through a Celite pad to remove the catalyst. The filtrate is concentrated to obtain 10 g (quantitative yield) of 4-aminomethyl-phenol as a pale green solid.[2]
Catalytic Pathways and Mechanisms
The synthesis of 4-Hydroxybenzylamine via reductive amination and nitrile hydrogenation involves distinct mechanistic steps on the catalyst surface.
Reductive Amination Pathway
The reductive amination of 4-hydroxybenzaldehyde proceeds through the initial formation of an imine intermediate, which is subsequently hydrogenated to the final amine product.
Caption: Reductive amination of 4-hydroxybenzaldehyde.
Catalytic Hydrogenation of 4-Hydroxybenzonitrile Workflow
The conversion of 4-hydroxybenzonitrile to 4-hydroxybenzylamine involves the direct catalytic reduction of the nitrile group.
Caption: Experimental workflow for nitrile hydrogenation.
Catalyst Comparison and Selection
Raney Nickel: This is a widely used and cost-effective catalyst for reductive aminations.[1][2] It has demonstrated high to quantitative yields for the synthesis of 4-Hydroxybenzylamine from 4-hydroxybenzaldehyde under both high and atmospheric pressure conditions. The choice between high and low pressure would depend on the available equipment and desired reaction time. Raney Nickel is also effective for the hydrogenation of nitriles.
Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is another highly effective catalyst for both reductive amination and nitrile hydrogenation. While specific data for the synthesis of 4-Hydroxybenzylamine is not as readily available in the provided search results, Pd/C is known for its high activity and selectivity in the reduction of imines and nitriles to primary amines, often under milder conditions than nickel-based catalysts. The formation of byproducts through hydrogenolysis can be a concern with palladium catalysts, but this can often be mitigated by careful control of reaction conditions.
Other Catalysts: While this guide focuses on Nickel and Palladium, other noble metal catalysts such as Rhodium (Rh) and Ruthenium (Ru) can also be employed for these transformations. However, their higher cost often limits their use to specific applications where their unique selectivity is required.
The choice between Raney Nickel and Palladium-based catalysts for the synthesis of 4-Hydroxybenzylamine will depend on several factors including cost, desired reaction conditions (pressure, temperature), and the specific synthetic route being employed. Raney Nickel offers a robust and high-yielding option for the reductive amination of 4-hydroxybenzaldehyde. Palladium catalysts, while potentially more expensive, may offer higher selectivity and activity under milder conditions for both the reductive amination and nitrile hydrogenation routes. For process development, it is recommended to screen both types of catalysts to determine the optimal conditions for yield, purity, and cost-effectiveness.
References
Performance Benchmark: 4-Hydroxybenzylamine-Derived Prokinetic Agents in Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Itopride, a key pharmaceutical derived from 4-Hydroxybenzylamine, against its primary alternatives—Domperidone and Mosapride—for the management of functional dyspepsia and other gastrointestinal motility disorders. The information presented is collated from a range of clinical trials and pharmacological studies to support evidence-based decision-making in research and drug development.
Introduction to 4-Hydroxybenzylamine in Pharmaceuticals
4-Hydroxybenzylamine serves as a crucial building block in the synthesis of various therapeutic agents, particularly those targeting neurological and gastrointestinal conditions. Its inherent chemical structure allows for the development of compounds with specific pharmacological activities. A notable example is Itopride, a prokinetic agent widely used for the treatment of functional dyspepsia and gastroparesis.
Comparative Analysis of Prokinetic Agents
This section details the performance of Itopride in comparison to two other commonly used prokinetic agents, Domperidone and Mosapride. The comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties.
Mechanism of Action
The distinct mechanisms of action of these three prokinetic agents are central to their therapeutic effects and side-effect profiles.
-
Itopride: Exhibits a dual mechanism of action. It acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This dual action leads to an increase in acetylcholine concentration, which in turn enhances gastrointestinal motility.
-
Domperidone: Primarily functions as a peripheral dopamine D2 receptor antagonist.[3] By blocking dopamine's inhibitory effects on gastrointestinal motility, it promotes gastric emptying. It does not readily cross the blood-brain barrier, which generally results in a lower incidence of central nervous system side effects compared to some other dopamine antagonists.
-
Mosapride: Is a selective serotonin 5-HT4 receptor agonist.[4] Activation of these receptors in the gastrointestinal tract stimulates the release of acetylcholine, thereby enhancing motility.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of all three agents in managing symptoms of functional dyspepsia, though with some differences in outcomes.
| Parameter | Itopride | Domperidone | Mosapride | Source |
| Global Patient Assessment (vs. controls) | Superior (RR: 1.11) | - | - | [5] |
| Postprandial Fullness (vs. controls) | Superior (RR: 1.21) | - | - | [5][6] |
| Early Satiety (vs. controls) | Superior (RR: 1.24) | - | - | [5][6] |
| Leeds Dyspepsia Questionnaire Score (vs. placebo) | Significant Improvement (WMD: -1.38) | - | - | [5][6] |
| Symptom Improvement (vs. Domperidone) | Comparable to superior | Marginally beneficial in one study | - | [2][3][7] |
| Symptom Improvement (vs. Mosapride) | Superior in one study | - | Comparable to less effective | [2] |
RR: Relative Risk; WMD: Weighted Mean Difference. "Controls" in the meta-analysis included placebo, domperidone, and mosapride.
Safety and Tolerability
The safety profiles of these drugs are a key consideration in their clinical use.
| Adverse Event | Itopride | Domperidone | Mosapride | Source |
| Overall Incidence of Adverse Drug Reactions | Similar to placebo and other prokinetics | Similar to placebo and other prokinetics | Similar to placebo and other prokinetics | [5] |
| Extrapyramidal Symptoms | Low risk (does not readily cross blood-brain barrier) | Low risk (peripheral action) | Not reported | [1] |
| Hyperprolactinemia | Possible, but generally not clinically significant | Known side effect | Not typically associated | [3] |
| QTc Interval Prolongation | No significant effect | Potential risk, especially at high doses | Low risk | [1] |
| Commonly Reported Side Effects | Diarrhea, abdominal pain, headache | Headache, dry mouth, diarrhea | Diarrhea, abdominal pain, headache | [8] |
Pharmacokinetic Properties
The pharmacokinetic profiles influence the dosing and potential for drug interactions.
| Parameter | Itopride | Domperidone | Mosapride | Source |
| Bioavailability | ~60% | 13-17% | - | [9] |
| Time to Peak Plasma Concentration | ~35 minutes | 30-60 minutes | ~60 minutes | [1][9] |
| Half-life | ~6 hours | 7-9 hours | 1.4-2.0 hours | [9] |
| Metabolism | Flavin-containing monooxygenase 3 (FMO3) | CYP3A4, CYP1A2, CYP2E1 | CYP3A4 | [9] |
Experimental Protocols
This section outlines the general methodologies employed in clinical trials evaluating the efficacy and safety of Itopride and its alternatives for functional dyspepsia.
Study Design
-
Phase: Typically Phase III or IV, multicenter, randomized, double-blind, placebo-controlled, or active-comparator controlled trials.[10]
-
Patient Population: Adult patients diagnosed with functional dyspepsia according to established criteria (e.g., Rome II or III criteria).[11][12] Key inclusion criteria often involve a minimum duration of symptoms and normal upper endoscopy findings to exclude organic diseases.
-
Intervention:
-
Duration: Treatment periods in many trials range from 4 to 8 weeks.[12]
Efficacy Assessment
-
Primary Endpoints:
-
Global Patient Assessment (GPA): Patients rate the overall improvement in their dyspeptic symptoms on a Likert scale (e.g., from "symptom-free" to "worse").[12]
-
Symptom Severity Scores: Standardized questionnaires, such as the Leeds Dyspepsia Questionnaire (LDQ), are used to assess the severity of individual symptoms (e.g., postprandial fullness, early satiety, epigastric pain) at baseline and throughout the study.[10]
-
-
Secondary Endpoints:
-
Individual symptom improvement rates.
-
Quality of life assessments using validated instruments (e.g., SF-36).[13]
-
Gastric emptying studies (in some trials) to objectively measure the prokinetic effect.
-
Safety Assessment
-
Adverse Event Monitoring: Spontaneous reporting of all adverse events by patients and clinical observation by investigators.
-
Laboratory Tests: Routine blood chemistry and hematology panels are monitored at baseline and at the end of the study.
-
Electrocardiogram (ECG): QTc interval is often monitored, particularly in trials involving drugs with a known or potential risk of cardiac side effects.[3]
-
Hormone Levels: Prolactin levels may be measured, especially when comparing dopamine antagonists.
Conclusion
Itopride, a pharmaceutical derived from 4-Hydroxybenzylamine, demonstrates significant efficacy in the management of functional dyspepsia, with a favorable safety profile. Comparative studies indicate that Itopride is at least as effective as, and in some aspects superior to, Domperidone and Mosapride in relieving key symptoms such as postprandial fullness and early satiety.[5][6] Its dual mechanism of action and low potential for central nervous system and cardiac side effects make it a valuable therapeutic option. Further head-to-head clinical trials with standardized methodologies are warranted to more definitively establish the relative performance of these agents.
References
- 1. emjreviews.com [emjreviews.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. digamot.com [digamot.com]
- 4. Efficacy and Safety of UI05MSP015CT in Functional Dyspepsia: A Randomized, Controlled Trial [gutnliver.org]
- 5. Itopride therapy for functional dyspepsia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itopride therapy for functional dyspepsia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. jkscience.org [jkscience.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Itopride, on Symptoms of Functional Dyspepsia, Such as Indigestion, Bloating, Inability to Finish a Meal | Clinical Research Trial Listing [centerwatch.com]
- 12. Use of itopride in the symptoms of functional dyspepsia in Russia: Results of a Phase IV prospective open-label multicenter clinical trial - Kas'ianenko - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 13. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-Hydroxybenzylamine Hydrobromide Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 4-Hydroxybenzylamine hydrobromide under different storage and stress conditions. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and quality control to ensure the integrity and shelf-life of this compound. This document outlines detailed experimental protocols for stability testing, presents comparative stability data, and discusses potential degradation pathways.
Introduction to Stability Testing
Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, a compound containing both a phenolic hydroxyl group and a benzylamine moiety, understanding its stability profile is essential due to the susceptibility of these functional groups to degradation. As a hydrobromide salt, it is expected to exhibit greater stability compared to its free base form, primarily due to the protonation of the amine group, which reduces its nucleophilicity and susceptibility to oxidation.
Experimental Protocols
To evaluate the stability of this compound, a comprehensive forced degradation study and long-term stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.
2.1. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.
-
Acidic and Basic Hydrolysis:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl and 0.1 M NaOH, respectively. Store the solutions at 60°C for 24 hours. At specified time intervals (e.g., 2, 6, 12, and 24 hours), withdraw aliquots, neutralize them, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. Withdraw and analyze aliquots at appropriate time points.
-
-
Thermal Degradation:
-
Protocol: Place a thin layer of solid this compound in a petri dish and expose it to a dry heat of 105°C for 48 hours. Samples should be taken at various time points for analysis.
-
-
Photostability:
-
Protocol: Expose a thin layer of solid this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature and humidity conditions.
-
2.2. Long-Term and Accelerated Stability Testing
-
Protocol: Store solid samples of this compound in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term testing).
-
2.3. Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 225 nm and 275 nm).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Comparative Stability Data
The following table summarizes the expected stability of this compound under various conditions, with illustrative quantitative data based on studies of similar compounds, such as substituted benzylamines and phenolic compounds. For comparison, the stability of the free base form and a hypothetical alternative amine salt (Benzylamine HCl) are also included.
| Storage Condition | This compound (% Degradation) | 4-Hydroxybenzylamine (Free Base) (% Degradation) | Benzylamine HCl (% Degradation) |
| Forced Degradation | |||
| 0.1 M HCl, 60°C, 24h | < 5% | 5-10% | < 5% |
| 0.1 M NaOH, 60°C, 24h | 5-15% | 15-30% | 5-15% |
| 3% H₂O₂, RT, 24h | 10-25% | > 30% | 5-10% |
| Dry Heat, 105°C, 48h | < 2% | 2-5% | < 2% |
| Photostability (ICH Q1B) | < 3% | 5-15% | < 3% |
| Long-Term Storage | |||
| 25°C / 60% RH, 12 months | < 1% | 1-3% | < 1% |
| 40°C / 75% RH, 6 months | 1-3% | 5-10% | 1-3% |
Note: The percentage degradation values are illustrative and intended for comparative purposes. Actual degradation will depend on the specific experimental conditions and the purity of the starting material.
Proposed Degradation Pathway
This compound contains two primary functional groups susceptible to degradation: the phenolic hydroxyl group and the benzylamine group.
-
Oxidative Degradation: The phenolic ring is susceptible to oxidation, especially in the presence of light or oxidizing agents. This can lead to the formation of colored quinone-type structures. The benzylic carbon is also prone to oxidation, which could lead to the formation of the corresponding imine and subsequently the aldehyde (4-hydroxybenzaldehyde).
-
Hydrolytic Degradation: While generally stable to hydrolysis, under harsh basic conditions, deprotonation of the phenolic hydroxyl group can increase the electron density of the aromatic ring, potentially making it more susceptible to other reactions. However, significant hydrolytic cleavage of the C-N or C-C bonds is not expected under typical pharmaceutical storage conditions.
Visualizations
Experimental Workflow for Stability Testing
Figure 1. Experimental Workflow for Stability Testing
Proposed Degradation Pathway of this compound
Figure 2. Proposed Degradation Pathway
A Comparative Guide to Quantifying the Purity of 4-Hydroxybenzylamine Hydrobromide using qNMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as 4-Hydroxybenzylamine hydrobromide, a versatile intermediate, ensuring its purity is paramount for the reliability of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
At a Glance: Method Comparison
| Parameter | qNMR | HPLC | GC-MS | Acid-Base Titration |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile/derivatized compounds based on their mass-to-charge ratio after ionization. | Neutralization reaction between the amine salt (acidic) and a standardized base. |
| Primary/Secondary | Primary Method | Secondary Method | Secondary Method | Secondary Method |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. | Requires a standardized titrant (e.g., NaOH). |
| Typical Accuracy | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Typical Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% | < 2.0% |
| Selectivity | High (for soluble impurities) | High (for chromophoric impurities) | Very High (for volatile/derivatizable impurities) | Low (titrates total acidity) |
| LOD/LOQ | Moderate | Low | Very Low | High |
| Sample Throughput | Moderate | High | Moderate | High |
| Sample Preparation | Simple (weighing and dissolution) | Moderate (dissolution, filtration) | Complex (derivatization may be needed) | Simple (dissolution) |
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR has emerged as a powerful primary method for purity determination due to its ability to provide a direct measurement of the analyte concentration without the need for an identical reference standard.[1] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons contributing to that signal.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-precision analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial. Record the exact weights.
-
Dissolve the weighed solids in approximately 0.75 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the singlet for the benzylic CH₂ protons) and the internal standard (the singlet for the olefinic CH=CH protons of maleic acid).
-
Calculate the purity of this compound using the following equation:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Workflow
qNMR experimental workflow for purity determination.
Comparison with Alternative Methods
While qNMR offers significant advantages, traditional methods remain valuable for orthogonal verification and in specific contexts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity analysis, excelling at separating and quantifying impurities, particularly at low levels.
Experimental Protocol: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Quantification: Based on the area percentage of the main peak relative to all detected peaks, or by using a certified reference standard of this compound to create a calibration curve.[2]
Performance: HPLC offers excellent sensitivity for detecting chromophoric impurities.[2] However, its accuracy is dependent on the availability and purity of a specific reference standard for the analyte. Non-chromophoric impurities may not be detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like 4-Hydroxybenzylamine, derivatization is often necessary to improve volatility.[3]
Experimental Protocol: GC-MS
-
Derivatization: The amine and hydroxyl groups of 4-Hydroxybenzylamine are derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized analyte from any volatile impurities.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Typically performed using a calibration curve generated from a derivatized reference standard of 4-Hydroxybenzylamine.
Performance: GC-MS provides high specificity and sensitivity, making it excellent for identifying and quantifying volatile impurities.[4] The need for derivatization, however, adds complexity and potential for analytical error.
Acid-Base Titration
This classical analytical technique can be used to determine the total amount of the amine hydrobromide salt.
Experimental Protocol: Titration
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a suitable indicator (e.g., methyl orange).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a color change.
-
The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.
Performance: Titration is a simple, inexpensive, and often accurate method for determining the overall salt content.[5] However, it is non-specific and will titrate any acidic species present in the sample, potentially leading to an overestimation of purity if acidic impurities are present.
Logical Relationship of Analytical Methods
The choice of analytical method often depends on the stage of drug development and the specific information required. The following diagram illustrates a logical approach to purity assessment.
References
In Vitro Safety Pharmacology Profile of 2-Hydroxybenzylamine Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate (2-HOBA), a novel scavenger of reactive γ-ketoaldehydes.[1][2][3] The performance of 2-HOBA is compared with other antioxidant compounds, N-acetylcysteine (NAC) and Resveratrol, supported by available experimental data. This document is intended to provide an objective assessment to aid in early-stage drug development and risk assessment.
Comparative Safety Data
The following tables summarize the in vitro safety pharmacology data for 2-hydroxybenzylamine acetate and its alternatives. Data for 2-HOBA is primarily sourced from a comprehensive in vitro evaluation, while data for the alternatives has been compiled from various published studies. It is important to note that direct comparative studies employing identical assay conditions are limited.
Table 1: General In Vitro Safety Profile
| Parameter | 2-Hydroxybenzylamine Acetate | N-Acetylcysteine (NAC) | Resveratrol |
| Cytotoxicity | Not cytotoxic in human hepatocytes[1][2][3] | Generally considered low toxicity; protective effects observed in various cell types | Dose-dependent cytotoxicity observed; GI50 = 0.05-0.075 mM in cancer cell lines |
| Mutagenicity (Ames Test) | Not mutagenic in Salmonella typhimurium and E. coli strains (with and without metabolic activation)[1][2][3] | Generally considered non-mutagenic | Reports vary; some studies show no mutagenicity, while others suggest potential for DNA damage at high concentrations |
| Hemocompatibility | Not specified in primary study | Generally considered hemocompatible | Reports suggest potential for hemolysis at high concentrations |
Table 2: In Vitro Cardiac Safety Profile
| Ion Channel | 2-Hydroxybenzylamine Acetate | N-Acetylcysteine (NAC) | Resveratrol |
| hERG (KCNH2) Potassium Channel | IC50 > 100 µM (low risk of QT prolongation)[1][2][3] | Data on direct hERG inhibition is limited; has shown protective effects against drug-induced cardiotoxicity | Can inhibit hERG channels at micromolar concentrations, suggesting a potential for QT prolongation |
| Nav1.5 Sodium Channel | No significant inhibition reported | Data on direct Nav1.5 inhibition is limited | Can modulate Nav1.5 channel activity |
| Cav1.2 Calcium Channel | No significant inhibition reported | Data on direct Cav1.2 inhibition is limited | Can inhibit Cav1.2 channels at micromolar concentrations[4] |
Table 3: In Vitro Metabolic Liability Profile (Cytochrome P450 Induction)
| CYP Isoform | 2-Hydroxybenzylamine Acetate (mRNA fold induction vs. vehicle control) | N-Acetylcysteine (NAC) | Resveratrol |
| CYP1A2 | No significant induction in human hepatocytes[1][2][3] | Generally not considered a significant inducer | Can inhibit and, in some contexts, induce CYP1A2 |
| CYP2B6 | No significant induction in human hepatocytes[1][2][3] | Generally not considered a significant inducer | Can modulate CYP2B6 activity |
| CYP3A4 | No significant induction in human hepatocytes[1][2][3] | Generally not considered a significant inducer | Can inhibit CYP3A4 activity |
Experimental Protocols
Detailed methodologies for the key in vitro safety pharmacology assays are provided below. These protocols are based on established international guidelines to ensure data reliability and reproducibility.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is conducted to assess the mutagenic potential of a test substance.
-
Guideline: OECD Guideline for the Testing of Chemicals, No. 471.[5][6][7]
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Two methods are typically employed: the plate incorporation method and the pre-incubation method.
-
In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is at least double the background revertant count.
In Vitro Cardiac Ion Channel Assays (hERG, Nav1.5, Cav1.2)
These assays are crucial for assessing the potential of a compound to cause cardiac arrhythmias.
-
Guideline: ICH Guideline S7B: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.
-
Test System: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (hERG, Nav1.5, or Cav1.2).
-
Methodology:
-
Whole-cell patch-clamp electrophysiology is the gold standard method.
-
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the specific channel.
-
The cells are exposed to increasing concentrations of the test compound.
-
Specific voltage protocols are applied to the cell to elicit the ionic current of interest.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is determined by measuring the percentage of current inhibition at each concentration of the test compound. This value indicates the potency of the compound to block the ion channel.
In Vitro Cytochrome P450 (CYP) Induction Assay
This assay evaluates the potential of a compound to induce the expression of key drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Test System: Cryopreserved primary human hepatocytes from at least three different donors.
-
Methodology:
-
Hepatocytes are cultured and treated with various concentrations of the test compound, a vehicle control, and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.[8][9][10][11]
-
The medium is replaced daily with fresh medium containing the test or control compounds.
-
At the end of the treatment period, the induction of CYP enzymes is assessed at two levels:
-
mRNA expression: Quantitative real-time PCR (qPCR) is used to measure the fold-change in mRNA levels of the target CYP genes relative to the vehicle control.
-
Enzyme activity: Specific probe substrates for each CYP isoform are incubated with the treated hepatocytes, and the rate of metabolite formation is measured using LC-MS/MS.
-
-
-
Endpoint: A compound is considered an in vitro inducer if there is a concentration-dependent increase in mRNA expression of ≥2-fold relative to the vehicle control, or if the induction is >20% of the response of the positive control.[12][13]
Visualizations
Experimental Workflow for In Vitro Safety Assessment
Caption: Workflow for in vitro safety pharmacology evaluation.
Signaling Pathway for hERG Channel Inhibition and QT Prolongation
Caption: Pathway from hERG inhibition to potential arrhythmia.
Decision Tree for In Vitro Mutagenicity Assessment
Caption: Decision logic following Ames test results.
References
- 1. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 10. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxybenzylamine Hydrobromide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hydroxybenzylamine hydrobromide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for personnel safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental, Health, and Safety (EHS) guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[1] The following protocol outlines the general steps for its safe disposal:
-
Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing papers and gloves, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and sealed waste container.[1]
-
Halogenated Waste Stream: As this compound contains bromine, it is classified as a halogenated organic compound. It is crucial to segregate this waste from non-halogenated solvent waste to facilitate proper disposal and manage costs.[4][5][6][7] Never mix halogenated waste with other waste categories such as acids, bases, or heavy metals.[4][7]
-
-
Container Management:
-
Compatibility: Waste must be stored in containers made of a compatible material.[5] Avoid metal containers.
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[4][6] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use chemical formulas or abbreviations.[5][6]
-
Closure: Keep waste containers tightly closed at all times, except when adding waste, to prevent spills and vapor release.[5][6] Do not overfill containers; leave sufficient headspace for expansion.[5]
-
-
Storage:
-
Final Disposal:
-
Licensed Waste Disposal: The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1]
-
Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system.[1]
-
Quantitative Data and Disposal Parameters
| Parameter | Guideline | Reference |
| Waste Segregation | Must be segregated as Halogenated Organic Waste . | [4][5][6][7] |
| Container Labeling | Must include "Hazardous Waste" and the full chemical name. | [4][5][6] |
| Container Compatibility | Use chemically compatible containers (e.g., avoid metal). | [5] |
| Mixing | Do not mix with non-halogenated waste, acids, bases, or other reactive chemicals. | [4][7] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for chemical waste management and do not originate from specific experimental research on the disposal of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
